Vorolanib
Description
Properties
IUPAC Name |
N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)/b17-10-/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIOJWCYOHBUJS-HAKPAVFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)N[C@H]2CCN(C2)C(=O)N(C)C)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013920-15-4 | |
| Record name | Vorolanib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013920154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vorolanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15247 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VOROLANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP8G3I74EL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vorolanib's Mechanism of Action in Angiogenesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the molecular mechanisms through which Vorolanib (also known as CM082 or X-82) exerts its anti-angiogenic effects. It consolidates data from preclinical and clinical studies, details experimental methodologies, and visualizes key signaling pathways.
Executive Summary
Pathological angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, metastasis, and various ocular diseases like wet age-related macular degeneration (wAMD).[1] this compound is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) designed to disrupt this process.[2][3] It primarily functions as a potent dual inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[4][5] Preclinical studies have consistently demonstrated this compound's potent anti-angiogenic and anti-tumor activities, often with a more favorable safety profile compared to similar TKIs like sunitinib.[6][7] This guide elucidates the core mechanism of action, supported by quantitative data and detailed experimental context.
Core Mechanism of Action: Inhibition of Key Angiogenic Pathways
This compound's primary anti-angiogenic effect stems from its inhibition of multiple receptor tyrosine kinases (RTKs) that are central to the proliferation and migration of endothelial cells and the maturation of new blood vessels.[2]
Inhibition of the VEGF/VEGFR Signaling Axis
The VEGF/VEGFR signaling pathway is a master regulator of angiogenesis.[5] this compound potently inhibits all VEGFR isoforms.[1][5] The most critical target in this pathway is VEGFR2 (also known as Kinase Insert Domain Receptor, KDR), which mediates the majority of the mitogenic and permeability-enhancing effects of VEGF.[6]
The mechanism proceeds as follows:
-
VEGF Ligand Binding: Under normal and pathological conditions, VEGF-A binds to the extracellular domain of VEGFR2 on endothelial cells.
-
Receptor Dimerization & Autophosphorylation: This binding event induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the intracellular kinase domain.
-
Downstream Signaling Cascade: The phosphorylated receptor acts as a docking site for various signaling proteins, activating multiple downstream pathways, including:
-
RAS/MEK/ERK Pathway: Promotes endothelial cell proliferation.
-
PI3K/AKT Pathway: Promotes endothelial cell survival and permeability.
-
STAT3 Pathway: Contributes to cell proliferation and migration.[8]
-
-
This compound's Point of Intervention: this compound acts as an ATP-competitive inhibitor at the kinase domain of VEGFR2.[9] By binding to this domain, it blocks the autophosphorylation of the receptor. This action prevents the recruitment and activation of all downstream signaling molecules, effectively shutting down VEGF-induced endothelial cell proliferation, migration, and survival.[6][8]
Computer modeling studies predict that this compound is a type II kinase inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase.[1][10] Type II inhibitors are often more selective than type I inhibitors, which may contribute to this compound's distinct safety profile.[1][10]
Inhibition of the PDGF/PDGFR Signaling Axis
In addition to its effects on endothelial cells, this compound targets PDGFRs, particularly PDGFRβ.[6][9] This receptor is primarily expressed on pericytes and vascular smooth muscle cells, which are crucial for the structural integrity and maturation of newly formed blood vessels.[2] By inhibiting PDGFRβ, this compound disrupts the recruitment of these supportive cells, leading to the formation of unstable and leaky vessels that cannot adequately supply tumors.[2]
Other Kinase Targets
Preclinical studies have shown that this compound also inhibits other kinases, including FLT3 and c-Kit, which are implicated in certain hematological malignancies and tumor growth.[6][7][9] This multi-targeted profile contributes to its broad anti-tumor activity.[3]
Quantitative Data and Efficacy
The efficacy of this compound has been quantified in numerous in vitro and in vivo studies.
Table 1: In Vitro Kinase and Cell-Based Inhibitory Activity of this compound
| Assay Type | Target Cell/Kinase | Metric | This compound Value | Sunitinib Value (for comparison) | Staurosporine Value (for comparison) | Reference |
| Cell Proliferation | VEGF-stimulated HUVECs | IC₅₀ | 31 nM | - | - | [8] |
| Cell Proliferation | VEGF₁₆₅-induced Primary HUVECs | IC₅₀ | 92.37 nM | 12.55 nM | - | [6] |
| Cell Proliferation | Primary HUVECs (unstimulated) | IC₅₀ | >2,000 nM | - | 8.12 nM | [6] |
| Cell Proliferation | MV-4-11 (FLT3-ITD mutant leukemia) | IC₅₀ | 140 nM | 14.81 nM | - | [6] |
| Kinase Inhibition | KDR, PDGFRβ, FLT3, KIT | - | Potent Inhibition | Potent Inhibition | - | [6] |
Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Activity of this compound
| Model Type | Cancer Type / Model | Dosing | Key Finding | Sunitinib Comparison | Reference |
| Xenograft | MV-4-11 (Leukemia) | 80 mg/kg (bid) | Complete tumor regression | - | [6] |
| Xenograft | A549, 786-O, HT-29, etc. | Dose-dependent | Significant tumor growth inhibition | Comparable to 40 mg/kg (qd) | [6] |
| Xenograft (MVD) | General | 160 mg/kg (80 mg/kg bid) | Significant inhibition of microvessel density | Comparable to 40 mg/kg (qd) | [6] |
Visualizations of Pathways and Workflows
Signaling Pathway Diagrams
Caption: this compound inhibits VEGFR2 phosphorylation, blocking downstream signaling.
Experimental Workflow Diagrams
Caption: Workflow for the in vitro HUVEC tube formation assay.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the protocols for key experiments used to characterize this compound's anti-angiogenic properties.
HUVEC Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), both with and without VEGF stimulation.
-
Methodology:
-
Cell Culture: HUVECs are cultured in endothelial cell growth medium.
-
Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Starvation: The medium is replaced with a low-serum medium for several hours to synchronize the cells and reduce baseline proliferation.
-
Treatment: Cells are treated with a serial dilution of this compound or a vehicle control, in the presence or absence of a stimulating factor like VEGF (e.g., 40 ng/mL).[8]
-
Incubation: Plates are incubated for a set period (e.g., 48-72 hours).
-
Quantification: Cell viability/proliferation is measured using a standard method such as MTS or CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.
-
Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC₅₀).[6]
-
In Vitro Tube Formation Assay
-
Objective: To assess this compound's ability to inhibit the formation of capillary-like structures by endothelial cells in vitro.[6]
-
Methodology:
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to polymerize.
-
Cell Seeding: HUVECs are harvested and seeded onto the Matrigel-coated wells.
-
Treatment: The cells are immediately treated with this compound, a vehicle control, and/or VEGF.
-
Incubation: The plate is incubated for 4-18 hours, allowing time for the control cells to form a network of tube-like structures.
-
Imaging: The formation of networks is observed and captured using a microscope.
-
Analysis: The degree of tube formation is quantified by measuring parameters such as total tube length, number of nodes, and number of branches using imaging software.[8]
-
Kinase Activity Assay (HotSpot™ Assay)
-
Objective: To determine the inhibitory profile of this compound against a panel of kinases, including VEGFRs.[1]
-
Methodology:
-
Assay Principle: The HotSpot™ assay is a radiometric assay that measures the incorporation of ³³P-labeled phosphate from ATP into a peptide or protein substrate by a specific kinase.
-
Reaction: The kinase, substrate, ATP (containing ³³P-ATP), and varying concentrations of the inhibitor (this compound) are combined in a reaction buffer.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Separation: The reaction is stopped, and the radiolabeled substrate is separated from the residual ³³P-ATP, typically by capturing the substrate on a filter membrane.
-
Detection: The radioactivity on the filter is measured using a scintillation counter.
-
Analysis: The percentage of kinase inhibition is calculated for each this compound concentration, and this data is used to determine the IC₅₀ value.[1]
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.[6]
-
Methodology:
-
Cell Implantation: Human tumor cells (e.g., A549, 786-O) are injected subcutaneously into immunocompromised mice.[6]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.
-
Treatment: Mice are randomized into groups and treated with oral this compound (e.g., at doses of 80 or 160 mg/kg), a vehicle control, or a comparator drug like sunitinib.[6]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint & Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Microvessel Density (MVD) Analysis: To specifically assess angiogenesis, tumor sections are stained using immunofluorescence for an endothelial cell marker like CD31. The density of blood vessels is then quantified to determine the effect of the treatment on tumor angiogenesis.[6]
-
Conclusion
This compound is a potent, multi-targeted TKI that effectively inhibits angiogenesis primarily by blocking the VEGFR2 and PDGFRβ signaling pathways.[4][6] Its mechanism involves preventing the ATP-dependent autophosphorylation of these key receptors, thereby abrogating downstream signals essential for endothelial cell proliferation, survival, and blood vessel maturation.[8] Quantitative in vitro and in vivo data demonstrate its efficacy, often comparable to or exceeding that of other TKIs but with a potentially improved safety profile.[6] The detailed experimental protocols provided herein serve as a foundation for further research and development of this promising anti-angiogenic agent.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, an oral VEGFR/PDGFR dual tyrosine kinase inhibitor for treatment of patients with advanced solid tumors: An open-label, phase I dose escalation and dose expansion trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
Vorolanib: A Technical Guide to a Dual VEGFR and PDGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vorolanib (formerly CM082 or X-82) is an orally administered, multi-targeted tyrosine kinase inhibitor (TKI) engineered to dually target Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] Dysregulation of these signaling pathways is a hallmark of many solid tumors, promoting angiogenesis, tumor growth, and metastasis.[3][4] this compound was developed on a chemical scaffold similar to sunitinib but modified to have a shorter plasma half-life (approximately 4-8 hours) and limited tissue accumulation, potentially offering a more favorable safety profile while maintaining potent anti-angiogenic and anti-tumor efficacy.[1][3][5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of all VEGFR and PDGFR isoforms.[4][7] This binding action blocks the phosphorylation and subsequent activation of these receptors, thereby inhibiting downstream signaling cascades crucial for angiogenesis and cell proliferation.[1][8]
Inhibition of VEGFR Signaling
The VEGF/VEGFR signaling axis is a critical regulator of angiogenesis, the formation of new blood vessels.[4] By inhibiting VEGFRs, particularly VEGFR2 (also known as KDR), this compound blocks the proliferation, migration, and survival of vascular endothelial cells.[1][8] This disrupts the formation of new blood vessels essential for supplying tumors with oxygen and nutrients, thereby impeding tumor growth.[1]
Inhibition of PDGFR Signaling
The PDGF/PDGFR pathway plays a significant role in the proliferation and migration of pericytes and smooth muscle cells, which are essential for the structural integrity and maturation of newly formed blood vessels.[9] By inhibiting PDGFRs, this compound further destabilizes the tumor vasculature, leading to a more potent anti-angiogenic effect.[9]
Signaling Pathways
The dual inhibition of VEGFR and PDGFR by this compound leads to the downregulation of several key intracellular signaling pathways.
Caption: this compound's dual inhibition of VEGFR and PDGFR signaling pathways.
Quantitative Data
In Vitro Kinase Inhibition
This compound demonstrates potent inhibitory activity against key kinases involved in angiogenesis.
| Kinase Target | This compound IC₅₀ (nM) | Sunitinib IC₅₀ (nM) | Reference |
| KDR (VEGFR2) | 9.0 | 42.1 | [7] |
| PDGFRβ | 13.9 | 13.9 | [7] |
| FLT3 | 2.5 | 38.5 | [7] |
| c-Kit | 10.1 | 10.1 | [7] |
| RET | 108.0 | 96.0 | [7] |
| AMPKα1 | 148.0 | 61.0 | [7] |
| VEGFR2 | 52.0 | 43.0 | [10] |
| VEGFR2 | 76.0 | 110.0 | [9] |
IC₅₀: Half maximal inhibitory concentration.
In Vitro Cellular Assays
This compound effectively inhibits endothelial cell proliferation and function.
| Assay | Cell Line | This compound IC₅₀ (nM) | Reference |
| VEGF-induced Proliferation | HUVEC (cell line) | 64.13 | [7] |
| VEGF-induced Proliferation | Primary HUVECs | 92.37 | [7] |
| VEGF-induced Proliferation | HUVEC | 31.0 | [8] |
| FBS-stimulated Growth | HUVEC | 29,900 | [8] |
HUVEC: Human Umbilical Vein Endothelial Cells. FBS: Fetal Bovine Serum.
In Vivo Tumor Growth Inhibition
In preclinical xenograft models, this compound demonstrated dose-dependent anti-tumor activity across various cancer cell lines.[11]
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| MV-4-11 | 80 mg/kg bid | Complete Regression | [11] |
| A549 | Dose-dependent | Significant Inhibition | [11] |
| 786-O | Dose-dependent | Significant Inhibition | [11] |
| HT-29 | Dose-dependent | Significant Inhibition | [11] |
| BxPC-3 | Dose-dependent | Significant Inhibition | [11] |
| A375 | Dose-dependent | Significant Inhibition | [11] |
Clinical Trial Data
Phase I and II clinical trials have evaluated the safety and efficacy of this compound as a monotherapy and in combination with other agents.
Phase I (Advanced Solid Tumors - Monotherapy) [3]
| Parameter | 100 mg qd | 200 mg qd |
| Objective Response Rate (ORR) | 5.9% | 22.2% |
| Disease Control Rate (DCR) | 73.3% | 88.9% |
| Median Progression-Free Survival (PFS) | 3.8 months | 9.9 months |
| Recommended Phase 2 Dose (RP2D) | - | 200 mg qd |
| Common Grade 3 Adverse Events | \multicolumn{2}{c | }{Hair color changes, fatigue, portal hypertension, hypertriglyceridemia, proteinuria} |
Phase Ib (Advanced Solid Tumors - Combination with Pembrolizumab or Nivolumab) [12][13]
| Parameter | Value |
| Recommended Phase 2 Dose (RP2D) | 300 mg qd |
| Dose-Limiting Toxicities (at 400 mg) | Grade 3: AST elevation, rectal hemorrhage, rash |
| Confirmed Partial Responses | 2 out of 13 evaluable patients |
Phase III "CONCEPT" (Metastatic RCC - Combination with Everolimus) [1]
| Parameter | This compound + Everolimus | Everolimus Alone |
| Median Progression-Free Survival (PFS) | 10.0 months | 6.4 months |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Plate Coating (for some assay formats): A 96-well plate may be coated with the kinase substrate (e.g., Poly (Glu, Tyr) for VEGFR-2).[14][15]
-
Reagent Preparation: Prepare kinase buffer, ATP, and substrate solutions. Serially dilute the test compound (this compound) to the desired concentrations.[16]
-
Reaction Setup: Add the kinase enzyme (e.g., recombinant human VEGFR-2 or PDGFR-β), the test compound, and the substrate to the wells of a microplate.[14]
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow for phosphorylation.[15]
-
Detection: Stop the reaction and add a detection reagent. Commercially available kits like Kinase-Glo® Plus Luminescence Kinase Assay are often used, which measure the amount of ATP remaining after the reaction. The signal is inversely proportional to kinase activity.[14]
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of kinase inhibition relative to a control (no inhibitor). Determine the IC₅₀ value by plotting inhibition versus compound concentration.[17]
HUVEC Proliferation Assay
This assay measures the effect of an inhibitor on the proliferation of endothelial cells stimulated by VEGF.
Methodology:
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate and allow them to adhere.[18]
-
Serum Starvation: The following day, replace the growth medium with a low-serum or serum-free medium and incubate for several hours to synchronize the cells.[18]
-
Treatment: Treat the cells with serial dilutions of this compound in the presence of a constant concentration of a pro-proliferative stimulus, typically VEGF (e.g., 40 ng/mL).[8] Include controls for unstimulated cells and cells stimulated with VEGF alone.[7]
-
Incubation: Incubate the cells for a period that allows for proliferation (e.g., 72 hours).[18]
-
Quantification of Proliferation: Measure cell viability/proliferation using a suitable method. Common methods include:
-
Metabolic Assays: Using reagents like MTT, XTT, or CellTiter-Glo®, which measure metabolic activity as a proxy for cell number.[18]
-
DNA Synthesis Assays: Measuring the incorporation of labeled nucleotides (e.g., BrdU) into newly synthesized DNA.
-
-
Data Analysis: Normalize the results to the control wells and calculate the IC₅₀ value for the inhibition of VEGF-stimulated proliferation.
HUVEC Tube Formation Assay
This in vitro angiogenesis assay assesses the ability of endothelial cells to form capillary-like structures.
Caption: Workflow for an in vitro HUVEC tube formation assay.
Methodology:
-
Plate Preparation: Thaw a basement membrane matrix extract (e.g., Matrigel®) on ice. Pipette the cold liquid matrix into the wells of a 96-well plate and incubate at 37°C for at least 30 minutes to allow it to solidify into a gel.[19][20]
-
Cell Preparation: Harvest HUVECs and resuspend them in a low-serum medium containing the desired concentrations of this compound and/or a pro-angiogenic stimulus like VEGF.[21]
-
Seeding and Incubation: Seed the HUVEC suspension onto the solidified matrix. Incubate the plate for 4-18 hours. During this time, the endothelial cells will migrate and align to form capillary-like networks.[2]
-
Imaging and Analysis: Visualize the tube networks using a light microscope.[20] Capture images and quantify the extent of tube formation using imaging software to measure parameters such as total tube length, number of junctions, and number of loops.[19]
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a compound in an animal model.
Methodology:
-
Cell Culture: Culture the desired human tumor cell line (e.g., HT-29, A549) under standard conditions.[22][23]
-
Animal Model: Use immunodeficient mice (e.g., SCID or nude mice) to prevent rejection of the human tumor cells.[22]
-
Tumor Inoculation: Harvest the tumor cells and prepare a single-cell suspension in a suitable medium, sometimes mixed with a basement membrane matrix (e.g., Matrigel®) to improve tumor take rate.[23][24] Inject the cell suspension (e.g., 3 x 10⁶ cells) subcutaneously into the flank of each mouse.[22]
-
Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. When tumors reach a palpable, predetermined size (e.g., ~100 mm³), randomize the mice into treatment and control groups.[22]
-
Treatment Administration: Administer this compound orally (e.g., via oral gavage) according to the desired dosing schedule (e.g., 80 mg/kg twice daily). The control group receives a vehicle solution.[11]
-
Monitoring and Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume (Volume = (length x width²)/2). Monitor animal body weight and overall health as indicators of toxicity.[22]
-
Endpoint: Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint size. At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for markers of angiogenesis like CD31).[11]
Conclusion
This compound is a potent dual inhibitor of VEGFR and PDGFR with a distinct pharmacokinetic profile designed to maintain efficacy while potentially reducing toxicity compared to other TKIs.[1][3] Preclinical data robustly demonstrate its anti-angiogenic and anti-tumor activities across a range of models.[11] Clinical trials have established a manageable safety profile and have shown promising clinical benefit in patients with advanced solid tumors, particularly in renal cell carcinoma.[1][3] The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this compound and other next-generation anti-angiogenic agents.
References
- 1. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. This compound, an oral VEGFR/PDGFR dual tyrosine kinase inhibitor for treatment of patients with advanced solid tumors: An open-label, phase I dose escalation and dose expansion trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xcovery.com [xcovery.com]
- 6. Safety and tolerability of oral this compound for neovascular (wet) age-related macular degeneration: a phase I, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. eyepointpharma.com [eyepointpharma.com]
- 10. This compound, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase 1b trial of anti-VEGF/PDGFR this compound combined with immune checkpoint inhibitors in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fujifilmcdi.com [fujifilmcdi.com]
- 19. ibidi.com [ibidi.com]
- 20. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 21. merckmillipore.com [merckmillipore.com]
- 22. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 24. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Preclinical Pharmacology of Vorolanib: A Technical Guide for Cancer Models
Introduction
Vorolanib (also known as CM082 or X-82) is an orally bioavailable, multi-targeted small molecule inhibitor of receptor tyrosine kinases (RTKs).[1][2][3] It was developed as a potent inhibitor of all isoforms of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key mediators of tumor angiogenesis and proliferation.[4][5] The design of this compound was conceptually based on sunitinib, aiming to maintain similar anti-tumor efficacy while minimizing potential toxicity through a shorter plasma half-life and limited tissue accumulation.[4][6] This guide provides an in-depth overview of the preclinical pharmacology of this compound, detailing its mechanism of action, and its efficacy in various in vitro and in vivo cancer models.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the inhibition of key RTKs involved in angiogenesis and tumor cell signaling. Its primary targets are VEGFR and PDGFR.[1][2] By binding to these receptors, this compound blocks downstream signaling pathways, leading to the inhibition of endothelial cell proliferation and migration, which ultimately disrupts the formation of new blood vessels (angiogenesis) required for tumor growth.[1][6][7]
Key Targeted Kinases:
-
Other Significant Targets: FMS-like tyrosine kinase 3 (FLT3) and c-Kit.[6][9][10]
-
Weaker Targets: Compared to sunitinib, this compound shows weaker inhibition of RET and AMPKα1, suggesting a more stringent kinase selectivity.[9][10]
Computer modeling studies predict that this compound acts as a type II inhibitor of VEGFRs, a class of inhibitors known for greater selectivity compared to type I inhibitors.[11] The inhibition of both VEGFR and PDGFR pathways is critical for disrupting tumor angiogenesis, as these pathways are often upregulated in various cancers, including renal cell carcinoma (RCC).[4][9]
Caption: this compound Signaling Pathway Inhibition.
In Vitro Efficacy
Preclinical in vitro studies have demonstrated this compound's potent anti-angiogenic and, in some cases, direct anti-proliferative effects.
Anti-Angiogenic Activity
This compound effectively inhibits key processes in angiogenesis. It demonstrates a dose-dependent inhibition of VEGF-induced proliferation in Human Umbilical Vein Endothelial Cells (HUVECs).[9] Furthermore, it inhibits VEGF-induced phosphorylation of VEGFR2 and downstream signaling molecules, including ERK1/2, AKT, and STAT3 in HUVECs.[12] this compound also potently inhibits HUVEC tube formation and cell migration, with an inhibitory strength comparable to sunitinib.[9][12]
Anti-Proliferative Activity
The direct anti-proliferative effect of this compound on cancer cells is selective. In most tested human tumor cell lines (including HT-29, HCT-116, BxPC-3, A549, A375, and 786-O), this compound showed a lack of direct inhibition, suggesting that its efficacy in these models is primarily due to its anti-angiogenic action.[9] The notable exception is the MV-4-11 leukemia cell line, which harbors an FLT3 internal tandem duplication (ITD) mutation.[9] In this cell line, this compound demonstrated significant direct inhibition of cell proliferation, highlighting its activity against tumors with specific kinase mutations.[9]
Quantitative In Vitro Data
| Assay Type | Cell Line | Parameter | This compound Value | Sunitinib Value | Reference |
| Kinase Inhibition | PDGFRβ | IC50 | Same as Sunitinib | - | [9] |
| Cell Proliferation | HUVEC (VEGF-induced) | IC50 | 64.13 nM | - | [9] |
| Cell Proliferation | Primary HUVEC (VEGF-induced) | IC50 | 92.37 nM | - | [9] |
| Cell Proliferation | HUVEC (VEGF-stimulated) | IC50 | 31 nM | - | [12] |
| Cell Proliferation | HUVEC (FBS-stimulated) | IC50 | 29.9 µM | - | [12] |
In Vivo Efficacy in Animal Models
This compound has demonstrated significant, dose-dependent anti-tumor activity across a broad range of human tumor xenograft models in athymic mice.
Tumor Growth Inhibition
Oral administration of this compound led to tumor growth inhibition in models of renal (786-O), colorectal (HT-29), pancreatic (BxPC-3), melanoma (A375), lung (A549), and leukemia (MV-4-11) cancers.[9][10][13] The efficacy at a dose of 160 mg/kg (administered as 80 mg/kg twice daily) was comparable to that of sunitinib at 40 mg/kg once daily.[9][14] Notably, complete tumor regression was achieved in the MV-4-11 xenograft model, which is particularly sensitive due to its FLT3 mutation.[9][13]
In Vivo Anti-Angiogenic Effects
The anti-tumor activity of this compound in most solid tumor models is linked to its strong anti-angiogenic effects. Studies have shown that treatment with this compound significantly inhibits microvessel density (MVD) in tumor xenografts, as measured by CD31 immuno-fluorescent staining.[13]
Safety and Tolerability in Animal Models
A key differentiating feature of this compound in preclinical studies is its favorable safety profile. In xenograft studies, orally administered this compound was well-tolerated, with no significant body weight loss or other major toxicities observed.[9] In contrast, animals treated with an efficacious dose of sunitinib (40 mg/kg qd) experienced significant negative impacts on body weight.[9][10][13]
Summary of In Vivo Xenograft Studies
| Cancer Type | Cell Line | Dosing (this compound) | Key Outcome | Reference |
| Leukemia | MV-4-11 | 10 - 160 mg/kg (bid) | Dose-dependent inhibition; complete regression at high doses. | [9][14] |
| Colorectal | HT-29 | 40 - 160 mg/kg (bid) | Dose-dependent inhibition, comparable to sunitinib. | [9][14] |
| Renal | 786-O | Not specified | Tumor growth inhibition. | [9][13] |
| Pancreatic | BxPC-3 | Not specified | Tumor growth inhibition. | [9][13] |
| Melanoma | A375 | Not specified | Tumor growth inhibition. | [9][13] |
| Lung | A549 | Not specified | Tumor growth inhibition. | [9][13] |
| NSCLC | H3255 | 80 mg/kg (bid) | Combination with Gefitinib showed enhanced tumor inhibition (107.7%). | [7][15] |
Experimental Protocols and Workflows
Key In Vitro Assay Methodologies
-
Kinase Activity Assays: Kinase activity is often measured using competition binding assays like KINOMEscan or radiometric assays such as the HotSpot™ assay.[9][11] These methods quantify the ability of the inhibitor to compete with a known ligand or inhibit the phosphorylation of a substrate by the target kinase.
-
HUVEC Proliferation Assay: HUVECs are seeded in plates and starved, then stimulated with VEGF in the presence of varying concentrations of this compound. Cell viability is measured after a set incubation period (e.g., 72 hours) using reagents like Cell Counting Kit-8 (CCK8) to determine the IC50 value.[7]
-
HUVEC Tube Formation Assay: HUVECs are seeded onto a layer of Matrigel in the presence of VEGF and different concentrations of this compound. After incubation, the formation of capillary-like structures (tubes) is visualized by microscopy and quantified by measuring the total tube length.[9][13]
In Vivo Xenograft Study Workflow
The general workflow for assessing the in vivo efficacy of this compound involves establishing tumors in immunocompromised mice, followed by drug treatment and monitoring.
Caption: General Workflow for a Xenograft Efficacy Study.
Pharmacokinetics and Combination Studies
Preclinical Pharmacokinetics (PK)
This compound was designed to have a more favorable PK profile than sunitinib. Preclinical data indicate that this compound has a relatively short half-life and limited tissue accumulation.[6][9] This profile is intended to allow for intermittent inhibition of its targets, which may minimize the potential for toxicity associated with the constant inhibition seen with drugs that have longer half-lives.[4] Clinical PK data later confirmed a plasma half-life of 4-8 hours in humans.[16]
Preclinical Combination Therapy
The anti-angiogenic mechanism of this compound makes it a strong candidate for combination therapies. Preclinical studies have shown that this compound can enhance the anti-tumor activity of other targeted agents. For example, in non-small cell lung cancer (NSCLC) models with EGFR mutations, combining this compound with gefitinib resulted in significantly greater tumor growth inhibition than either agent alone.[7] This enhanced effect was attributed to the dual inhibition of tumor cell proliferation and angiogenesis.[7]
Conclusion
The preclinical data for this compound consistently demonstrate its potent activity as a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action is the robust inhibition of VEGFR and PDGFR, leading to strong anti-angiogenic effects. This has been validated in both in vitro assays and in vivo animal models across a wide spectrum of cancer types.[9][13] A key advantage highlighted in these studies is its improved safety profile compared to sunitinib, particularly the lack of significant impact on body weight at efficacious doses.[9] These comprehensive preclinical findings established a strong rationale for the clinical development of this compound as both a monotherapy and a combination agent for the treatment of advanced solid tumors.[16]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. article.cjcrcn.org [article.cjcrcn.org]
- 5. Facebook [cancer.gov]
- 6. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 7. CM082, a novel angiogenesis inhibitor, enhances the antitumor activity of gefitinib on epidermal growth factor receptor mutant non-small cell lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of CM082, an Oral Tyrosine Kinase Inhibitor, on Experimental Choroidal Neovascularization in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound, an oral VEGFR/PDGFR dual tyrosine kinase inhibitor for treatment of patients with advanced solid tumors: An open-label, phase I dose escalation and dose expansion trial - PMC [pmc.ncbi.nlm.nih.gov]
Vorolanib: A Comprehensive Technical Guide to its Kinase Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorolanib (also known as CM082 or X-82) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels.[1][2][3] This process is a critical component in tumor growth and metastasis, as well as in pathological neovascularization observed in various retinal diseases.[1][4] this compound was chemically derived from sunitinib with a design focused on a more favorable safety profile, characterized by a shorter half-life, limited tissue accumulation, and higher selectivity with less potency against off-target kinases.[5] This technical guide provides an in-depth overview of this compound's kinase profile, selectivity, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound exerts its anti-angiogenic and anti-tumor effects by inhibiting key RTKs. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][3][6] By targeting all VEGFR isoforms, this compound effectively disrupts the VEGF signaling cascade, which is a central regulator of endothelial cell proliferation, migration, and new blood vessel formation.[1] Additionally, its inhibition of PDGFR impacts pericytes and smooth muscle cells that provide structural support to nascent vessels.[1] this compound also demonstrates inhibitory activity against other RTKs such as Fibroblast Growth Factor Receptors (FGFR), FLT3, and c-Kit, contributing to its multifaceted anti-neoplastic properties.[1][2]
Kinase Inhibition Profile
The kinase selectivity of this compound has been characterized through various biochemical assays, including competitive binding assays like KINOMEscan and radiometric assays such as the HotSpot™ assay. The data reveals a potent and selective inhibition of key pro-angiogenic kinases.
Quantitative Kinase Inhibition Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound against a panel of kinases.
| Target Kinase | This compound IC50 (nM) | Sunitinib IC50 (nM) | Reference |
| KDR (VEGFR2) | 81.19 | 17.25 | [1] |
| PDGFRβ | 0.13 | 0.13 | [1] |
| FLT3 | 45.13 | 2.93 | [1] |
| c-Kit | 18.78 | 1.22 | [1] |
| RET | 195.1 | 177 | [1] |
| AMPKα1 | 941.6 | 398.9 | [1] |
Table 1: Comparative IC50 values of this compound and Sunitinib against selected kinases from competitive binding assays.[1]
| Target Kinase | This compound IC50 (nM) | Reference |
| VEGFR1 | - | - |
| VEGFR2 | 52 | [5] |
| VEGFR3 | - | - |
| TIE2 | >10,000 | [5] |
Table 2: IC50 values of this compound against key angiogenesis-related kinases from HotSpot™ assays.
Cellular and In Vivo Anti-Angiogenic Activity
This compound's potent biochemical inhibition of key kinases translates to significant anti-angiogenic effects in cellular and in vivo models.
| Assay | This compound IC50 (nM) | Sunitinib IC50 (nM) | Reference |
| VEGF-induced Primary HUVEC Proliferation | 92.37 | 12.55 | [1] |
| VEGF-induced HUVEC Cell Line Proliferation | 64.13 | - | [1] |
| MV-4-11 Cell Proliferation (FLT3-ITD mutant) | 140 | 14.81 | [1] |
Table 3: Cellular activity of this compound in proliferation assays.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
KINOMEscan® Assay (Competitive Binding Assay)
The KINOMEscan® assay platform was utilized to determine the binding affinities of this compound to a large panel of kinases.
Methodology:
-
Kinase Panel: The binding of this compound was tested against a panel of 287 kinases.
-
Competitive Binding: The assay measures the ability of the test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to the kinase active site.
-
Quantification: The amount of kinase captured on the solid support in the presence of the test compound versus a control (DMSO) is quantified using quantitative real-time PCR (qRT-PCR) of a DNA tag conjugated to the kinase.
-
IC50 Calculation: The results are reported as the concentration of this compound that results in a 50% reduction in the binding of the kinase to the immobilized ligand.[1]
HotSpot™ Kinase Assay (Radiometric Assay)
The HotSpot™ assay is a radiometric activity assay used to measure the inhibitory effect of compounds on kinase activity.
Methodology:
-
Reaction Mixture: The assay is performed in a reaction buffer containing the specific kinase, its substrate (peptide or protein), required cofactors, and ATP.
-
Initiation: The kinase reaction is initiated by the addition of 33P-ATP.[7]
-
Incubation: The reaction mixture is incubated to allow for the phosphorylation of the substrate by the kinase.
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the residual 33P-ATP using a P81 phosphocellulose filter-binding method.[7]
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter, which is proportional to the kinase activity.
-
IC50 Determination: IC50 values are calculated by measuring the kinase activity at various concentrations of the inhibitor (this compound).[5]
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This assay assesses the effect of this compound on the proliferation of endothelial cells, a key process in angiogenesis.
Methodology:
-
Cell Seeding: Primary HUVECs are seeded in 96-well plates in appropriate growth medium.
-
Treatment: After cell attachment, the medium is replaced with a low-serum medium containing various concentrations of this compound or a vehicle control.
-
Stimulation: Cells are stimulated with a pro-angiogenic factor, such as VEGF165 (e.g., at a final concentration of 30 ng/mL), to induce proliferation.[1]
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).[1]
-
Proliferation Measurement: Cell proliferation is quantified using a colorimetric assay, such as the MTS assay (CellTiter 96® AQueous One Solution Cell Proliferation Assay). The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined as the concentration of this compound that causes a 50% inhibition of cell proliferation compared to the VEGF-stimulated control.[1]
HUVEC Tube Formation Assay
This in vitro assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Methodology:
-
Matrix Coating: 96-well plates are coated with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: HUVECs are seeded onto the matrix-coated plates in a low-serum medium containing different concentrations of this compound or a control.
-
Stimulation: VEGF165 (e.g., 30 ng/mL) is added to induce tube formation.[1]
-
Incubation: The plates are incubated for a period sufficient for tube formation to occur in the control group (e.g., 3 hours).[1]
-
Visualization and Quantification: The formation of tube-like structures is visualized using an inverted phase-contrast microscope and photographed. The extent of tube formation can be quantified by measuring parameters such as total tube length or the number of branch points.[1]
Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model used to assess the pro- or anti-angiogenic effects of compounds on a developing vascular network.
Methodology:
-
Egg Incubation: Fertilized chicken eggs are incubated for a specific number of days (e.g., 6 days) to allow for the development of the chorioallantoic membrane.[8]
-
Windowing: A small window is carefully cut into the eggshell to expose the CAM.
-
Compound Application: A carrier, such as a sterile filter paper disk or a gelatin sponge, is soaked with the test compound (this compound at its VEGFR2 IC50, e.g., 52 nM) or a control (e.g., bevacizumab as a positive control, vehicle as a negative control) and placed onto the CAM.[5][8]
-
Incubation: The eggs are resealed and incubated for a further period (e.g., 2-3 days) to allow the compound to exert its effect.
-
Analysis: The CAM is then excised, and the blood vessels in the area of the implant are photographed. The anti-angiogenic effect is quantified by counting the number of blood vessel branch points or measuring vessel density.[5][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and the workflows of the experimental assays used to characterize its activity.
Caption: this compound inhibits angiogenesis by blocking VEGFR and PDGFR signaling.
Caption: Workflow for determining kinase binding affinity using KINOMEscan®.
Caption: Workflow of the HUVEC proliferation assay to measure anti-proliferative effects.
Conclusion
This compound is a potent, multi-targeted tyrosine kinase inhibitor with a well-defined kinase selectivity profile favoring key drivers of angiogenesis. Its strong inhibition of VEGFR and PDGFR, coupled with activity against other relevant kinases, underpins its robust anti-angiogenic and anti-tumor effects observed in preclinical models. The comprehensive characterization of this compound's kinase profile and cellular activity provides a solid foundation for its ongoing clinical development in various oncological and ophthalmological indications.[9] The methodologies detailed herein represent standard and rigorous approaches for the preclinical evaluation of such targeted therapies.
References
- 1. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. This compound, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. xcovery.com [xcovery.com]
Preclinical Pharmacokinetic Profile of Vorolanib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorolanib (also known as CM082 or X-82) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). By inhibiting these key signaling pathways involved in angiogenesis, this compound has demonstrated significant anti-tumor and anti-angiogenic activity in preclinical models. This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties of this compound in various animal species, based on available scientific literature. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and continued investigation of this promising therapeutic agent. Preclinical studies have consistently characterized this compound as having a short half-life and limited tissue accumulation compared to other TKIs.[1][2][3][4][5]
Pharmacokinetic Data Summary
The following tables summarize the available quantitative pharmacokinetic parameters of this compound in animal models. It is important to note that comprehensive pharmacokinetic data, particularly for the intravenous route, is not extensively available in the public domain.
Table 1: Oral Pharmacokinetic Parameters of this compound in Rats
| Parameter | Male Rat | Female Rat |
| Dose (mg/kg) | Not Specified | Not Specified |
| Cmax (ng/mL) | Data Not Available | Data Not Available |
| Tmax (h) | Data Not Available | Data Not Available |
| AUC (ng·h/mL) | 9,318.8 | 104,474.5 |
| t1/2 (h) | Data Not Available | Data Not Available |
| Clearance (CL) | Data Not Available | Data Not Available |
| Volume of Distribution (Vd) | Data Not Available | Data Not Available |
| Bioavailability (%) | Data Not Available | Data Not Available |
| AUC values are based on the lowest observable adverse effect concentration from preclinical toxicology studies. |
Table 2: Oral Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Male Dog | Female Dog |
| Dose (mg/kg) | Not Specified | Not Specified |
| Cmax (ng/mL) | Data Not Available | Data Not Available |
| Tmax (h) | Data Not Available | Data Not Available |
| AUC (ng·h/mL) | 4,102.7 | 4,834.6 |
| t1/2 (h) | Data Not Available | Data Not Available |
| Clearance (CL) | Data Not Available | Data Not Available |
| Volume of Distribution (Vd) | Data Not Available | Data Not Available |
| Bioavailability (%) | Data Not Available | Data Not Available |
| AUC values are based on the lowest observable adverse effect concentration from preclinical toxicology studies. |
Table 3: Tissue Distribution of this compound in Rats
| Tissue | Concentration |
| Plasma | 196.87 ± 73.13 ng/mL |
| Eyes | 172.86 ± 57.11 ng/g |
| Data from a study in Brown Norway rats with laser-induced choroidal neovascularization, indicating that this compound effectively passes the blood-retina barrier. |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not consistently reported in the available literature. However, based on common practices in preclinical drug development and information gleaned from various efficacy studies, the following methodologies are likely to have been employed.
Animal Models
-
Species: Sprague-Dawley rats, Beagle dogs, and C57BL/6J mice have been used in preclinical studies of this compound.
-
Health Status: Healthy, adult animals are typically used for pharmacokinetic studies. For efficacy studies, disease models such as laser-induced choroidal neovascularization in rats and tumor xenografts in mice are utilized.
Drug Administration
-
Formulation: For oral administration, this compound is typically formulated as a suspension or in a specific vehicle.
-
Route of Administration: Oral gavage is the most frequently mentioned route of administration in preclinical efficacy studies. While intravenous administration is necessary to determine absolute bioavailability, specific details for this compound were not found in the searched literature.
Sample Collection and Analysis
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing via appropriate methods for the species (e.g., tail vein, jugular vein).
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Analytical Method: The quantification of this compound and its metabolites in plasma is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) method. This method offers high sensitivity and specificity for accurate determination of drug concentrations.
Visualizations
Signaling Pathways
This compound exerts its therapeutic effects by inhibiting key signaling pathways involved in angiogenesis and tumor growth. The following diagram illustrates the primary targets of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for a preclinical oral pharmacokinetic study.
Conclusion
The available preclinical data indicate that this compound possesses favorable pharmacokinetic properties, including good oral absorption and rapid clearance, which may contribute to a better safety profile compared to other TKIs. However, a comprehensive understanding of its pharmacokinetic profile across different species and routes of administration requires further investigation. The data and methodologies presented in this guide provide a foundation for researchers and drug development professionals to design and interpret future preclinical and clinical studies of this compound.
References
- 1. Safety and tolerability of oral this compound for neovascular (wet) age-related macular degeneration: a phase I, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetics and tissue distribution of a natural cardioprotective agent astragaloside IV in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Vorolanib's Effect on FMS-like Tyrosine Kinase 3 (FLT3): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorolanib (CM082) is an orally administered, multi-targeted tyrosine kinase inhibitor (TKI) that demonstrates potent anti-angiogenic and anti-tumor activities.[1][2] While initially recognized for its robust inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), this compound's inhibitory profile extends to other critical oncogenic kinases, including the FMS-like tyrosine kinase 3 (FLT3).[2][3]
FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[4][5] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in Acute Myeloid Leukemia (AML).[4][5][6] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic cells and are associated with a poor prognosis.[4][6][7] This guide provides an in-depth examination of this compound's mechanism of action, inhibitory profile, and the experimental methodologies used to characterize its effects on FLT3.
Mechanism of Action: Inhibition of FLT3 Signaling
This compound functions as a competitive inhibitor, targeting the ATP-binding site within the kinase domain of the FLT3 receptor.[1][8] By occupying this site, this compound prevents the phosphorylation and subsequent activation of the receptor. This blockade abrogates the constitutive signaling cascades that are hyperactivated in FLT3-mutated cancer cells.
The constitutive activation of FLT3, particularly by ITD mutations, triggers several downstream signaling pathways essential for cell growth and survival.[4][9] this compound's inhibition of FLT3 effectively dampens these pathways, including:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Involved in cell proliferation and differentiation.[4]
-
PI3K/AKT/mTOR Pathway: A critical regulator of cell survival, growth, and metabolism.[4][9]
-
JAK/STAT Pathway (specifically STAT5): Crucial for transformation and proliferation in FLT3-ITD positive cells.[4][9]
By shutting down these oncogenic signals, this compound can induce apoptosis (programmed cell death) in cancer cells that are dependent on FLT3 signaling for their survival.[8]
Data Presentation: Quantitative Inhibition Profile
This compound's potency against FLT3 has been quantified and compared with other known TKIs, such as Sunitinib. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's efficacy in inhibiting a specific biological function.
Table 1: Comparative Kinase Inhibition Profile (IC50)
| Kinase Target | This compound IC50 (nM) | Sunitinib IC50 (nM) | Fold Difference (Sunitinib/Vorolanib) |
| FLT3 | 0.19 | 2.93 | 15.4x lower |
| KDR (VEGFR2) | 3.67 | 17.25 | 4.7x lower |
| PDGFRβ | 0.13 | 0.13 | Same |
| C-Kit | 0.13 | 1.22 | 9.4x lower |
| RET | 200.7 | 177 | 1.1x higher |
| AMPKα1 | 954.2 | 398.9 | 2.4x higher |
| Data sourced from a competitive binding KINOMEscan assay.[1] |
Table 2: Cellular Inhibitory Activity
| Cell Line | Relevant Mutation | This compound IC50 (nM) | Sunitinib IC50 (nM) |
| MV-4-11 | FLT3-ITD | 140 | 14.81 |
| Data reflects the concentration required to inhibit cell proliferation.[1] |
The data clearly indicates that this compound is a highly potent inhibitor of the FLT3 kinase, showing significantly lower IC50 values compared to Sunitinib in biochemical assays.[1] While its potency is less pronounced than Sunitinib in the FLT3-ITD mutant MV-4-11 cell line, this compound still demonstrates strong anti-proliferative effects and has achieved complete tumor regression in MV-4-11 xenograft models.[1][10]
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
This protocol outlines the general steps for determining the IC50 of this compound against purified FLT3 kinase using a luminescence-based assay that measures ADP production.
Objective: To quantify the concentration of this compound required to inhibit 50% of FLT3 kinase activity.
Materials:
-
Recombinant human FLT3 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[11]
-
Substrate (e.g., a suitable peptide or Myelin Basic Protein)[12]
-
ATP (at a concentration near the Km for FLT3)
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay Reagent (or similar)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
Reaction Setup: In each well of the assay plate, add the following in order:
-
Kinase buffer.
-
This compound dilution or DMSO control.
-
Recombinant FLT3 enzyme.
-
-
Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction.
-
Termination and Detection:
-
Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add Kinase Detection Reagent, which converts the generated ADP back to ATP, fueling a luciferase reaction.
-
Incubate again (e.g., 30 minutes at room temperature).[11]
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
References
- 1. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 3. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 6. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are FLT3 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Investigational FMS-Like Tyrosine Kinase 3 (FLT3) Inhibitors in Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Vorolanib: A Technical Guide to its Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorolanib (also known as CM082 or X-82) is a novel, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) engineered to modulate pathological angiogenesis, a critical process in tumor growth and metastasis.[1][2][3] Developed on a chemical scaffold similar to sunitinib, this compound was designed with modifications aimed at improving its safety profile, such as a shorter half-life and limited tissue accumulation, while maintaining potent anti-tumor efficacy.[1][4][5] Its primary mechanism involves the potent inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key mediators of tumor angiogenesis.[1][2][6] This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical anti-tumor activity, and clinical development, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of Angiogenesis Pathways
This compound exerts its anti-tumor effects primarily by inhibiting multiple receptor tyrosine kinases (RTKs) that are pivotal for angiogenesis.[2] The main targets are all isoforms of VEGFR and PDGFR.[6] In many cancers, the VEGF/VEGFR and PDGF/PDGFR signaling pathways are overactive, promoting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2][6]
This compound competitively binds to the ATP-binding pocket of these receptors, blocking their autophosphorylation and subsequent activation of downstream signaling cascades, including the PI3K/AKT and RAS/MEK/ERK pathways.[7][8] This inhibition curtails the proliferation, migration, and survival of vascular endothelial cells, thereby disrupting the tumor's blood supply.[1] Computer modeling predicts that this compound acts as a type II inhibitor of VEGFRs, a class known for greater selectivity compared to type I inhibitors.[9][10]
Below is a diagram illustrating the signaling pathway inhibited by this compound.
Preclinical Anti-Tumor Activity
This compound has demonstrated potent anti-angiogenic and anti-tumor activity in a range of preclinical models.
In Vitro Kinase and Cell-Based Inhibition
This compound shows high-affinity binding and potent inhibition of key pro-angiogenic kinases. Its activity has been benchmarked against other TKIs like sunitinib, revealing a similar inhibitory spectrum but with potentially higher selectivity for certain kinases.[11]
Table 1: Comparative Kinase Inhibitory Activity (IC50, nM)
| Kinase Target | This compound (CM082) IC50 (nM) | Sunitinib IC50 (nM) |
|---|---|---|
| KDR (VEGFR2) | 1.12 | 17.25 |
| PDGFRβ | 0.13 | 0.13 |
| FLT3 | 0.63 | 2.93 |
| C-Kit | 0.14 | 1.22 |
| RET | 74.1 | 177 |
| AMPKα1 | 352.2 | 398.9 |
Source: Data compiled from competitive binding assays.[11]
The functional consequence of this kinase inhibition is a significant reduction in endothelial cell proliferation and tube formation, which are crucial steps in angiogenesis.
Table 2: In Vitro Anti-Angiogenic Activity of this compound
| Assay | Cell Type | Condition | IC50 (nM) |
|---|---|---|---|
| Cell Proliferation | Primary HUVECs | VEGF-induced | 92.37 |
| Cell Proliferation | HUVEC Cell Line | VEGF-induced | 64.13 |
| Cell Proliferation | Primary HUVECs | No VEGF | >2000 |
Source: Data from human umbilical vein endothelial cell (HUVEC) proliferation assays.[11]
In Vivo Tumor Growth Inhibition
In mouse xenograft models, orally administered this compound demonstrated dose-dependent tumor growth inhibition across a variety of human cancer cell lines, including renal, colorectal, pancreatic, and melanoma carcinomas.[4][11] Notably, complete tumor regression was observed in the MV-4-11 (leukemia) xenograft model, which harbors an FLT3-ITD mutation, a direct target of this compound.[11]
Table 3: Summary of this compound In Vivo Efficacy in Xenograft Models
| Cell Line | Cancer Type | Dosing (oral, bid) | Outcome |
|---|---|---|---|
| MV-4-11 | Leukemia | 80 mg/kg | Complete tumor regression |
| 786-O | Renal | 40-160 mg/kg | Dose-dependent tumor growth inhibition |
| HT-29 | Colorectal | 40-160 mg/kg | Dose-dependent tumor growth inhibition |
| BxPC-3 | Pancreatic | 40-160 mg/kg | Dose-dependent tumor growth inhibition |
| A375 | Melanoma | 40-160 mg/kg | Dose-dependent tumor growth inhibition |
Source: Data from preclinical studies in athymic mice.[4][11] Dosing at 160 mg/kg total daily dose was comparable to sunitinib at 40 mg/kg qd.[11]
The workflow for a typical in vivo xenograft study is outlined below.
Experimental Protocols
Kinase Inhibition Assay (Competitive Binding)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific kinases.
-
Methodology: Recombinant human kinases are incubated with a fixed concentration of a proprietary, active-site directed ligand and varying concentrations of the test compound (this compound). The amount of kinase-ligand binding is quantified, typically using quantitative PCR to measure DNA-tagged ligands. The displacement of the ligand by this compound is measured, and IC50 values are calculated using non-linear regression analysis.[11]
HUVEC Proliferation Assay
-
Objective: To assess the effect of this compound on endothelial cell growth.
-
Methodology: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and serum-starved to induce quiescence.[12] The cells are then treated with varying concentrations of this compound in the presence or absence of a pro-angiogenic stimulus like VEGF (e.g., 40 ng/mL).[8] After a 72-hour incubation, cell viability is measured using a standard method such as MTT assay or by quantifying ATP levels with a luminescent assay (e.g., CellTiter-Glo®).[13] The IC50 value is determined by plotting cell viability against drug concentration.[11]
HUVEC Tube Formation Assay
-
Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.
-
Methodology: HUVECs are seeded onto a layer of basement membrane extract (e.g., Matrigel) in 96-well plates. The cells are then treated with varying concentrations of this compound, typically in the presence of VEGF. After an incubation period (e.g., 6-18 hours), the formation of tube-like networks is visualized by microscopy. The extent of tube formation is quantified by measuring parameters such as total tube length or the number of branch points using imaging software.[10][11]
In Vivo Xenograft Model
-
Objective: To determine the anti-tumor efficacy of this compound in a living organism.
-
Methodology: Specific human tumor cells (e.g., 5-10 million cells) are injected subcutaneously into the flank of athymic nude mice.[14] When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment groups. This compound is administered orally, often twice daily (bid), at specified doses. A control group receives the vehicle solution. Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated (e.g., Volume = 0.5 × length × width²). Animal body weight is monitored as an indicator of toxicity. The study concludes when tumors in the control group reach a specified size, and the percentage of tumor growth inhibition is calculated.[11][14]
Clinical Development and Application
This compound has been evaluated in multiple clinical trials, both as a monotherapy and in combination with other agents like mTOR inhibitors (everolimus) and immune checkpoint inhibitors (nivolumab, pembrolizumab, toripalimab).[1][3][15][16] These trials have spanned various advanced solid tumors, including renal cell carcinoma (RCC), non-small cell lung cancer (NSCLC), and soft tissue sarcoma.[1][3]
Table 4: Overview of Key Clinical Trials for this compound
| Phase | Condition | Combination Agent | Key Findings |
|---|---|---|---|
| Phase I | Advanced Solid Tumors | Monotherapy | Tolerable safety profile; RP2D determined as 200 mg once daily.[6] |
| Phase Ib | Advanced Solid Tumors | Pembrolizumab or Nivolumab | Combination is feasible with manageable toxicity; partial responses observed in rectal squamous cell and small cell lung cancer.[15] |
| Phase I | Advanced Clear-Cell RCC | Everolimus | MTD established for the combination (this compound 200 mg + Everolimus 5 mg daily); promising activity observed.[17] |
| Phase II | NSCLC | Toripalimab (anti-PD-1) | Promising anti-tumor activity with an acceptable safety profile in patients who progressed on prior therapy.[16] |
| Phase III (CONCEPT) | Metastatic RCC | Everolimus | Combination significantly improved progression-free survival (10.0 months vs. 6.4 months for everolimus alone).[1] |
RP2D: Recommended Phase II Dose; MTD: Maximum Tolerated Dose.
The logical flow from molecular inhibition to clinical anti-tumor effect is summarized in the diagram below.
Conclusion
This compound is a potent, multi-targeted tyrosine kinase inhibitor with a primary anti-angiogenic mechanism of action. Through the robust inhibition of VEGFR and PDGFR signaling, it effectively disrupts the tumor vasculature. Preclinical data from in vitro and in vivo models have consistently demonstrated its significant anti-tumor activity across a broad range of cancers. Clinical trials have established a manageable safety profile and have shown promising efficacy, particularly in combination with other therapeutic agents, positioning this compound as a valuable component in the treatment armamentarium for advanced solid tumors.
References
- 1. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I, First‐in‐Human, Dose‐Escalation Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of this compound in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an oral VEGFR/PDGFR dual tyrosine kinase inhibitor for treatment of patients with advanced solid tumors: An open-label, phase I dose escalation and dose expansion trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xcovery.com [xcovery.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. This compound, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. Phase 1b trial of anti-VEGF/PDGFR this compound combined with immune checkpoint inhibitors in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Phase 1 trial of this compound (CM082) in combination with everolimus in patients with advanced clear-cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Vorolanib (X-82): A Technical Guide to its Molecular and Cellular Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vorolanib (also known as X-82 or CM082) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) with significant anti-angiogenic and antineoplastic activities. This technical guide provides an in-depth overview of the molecular and cellular biology of this compound, focusing on its mechanism of action, effects on key signaling pathways, and preclinical and clinical findings. Quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this potent anti-cancer agent.
Introduction
Pathological angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, as well as in certain ocular diseases like wet age-related macular degeneration (wAMD). Receptor tyrosine kinases (RTKs), particularly the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), are key mediators of angiogenesis. This compound was developed as a potent inhibitor of these receptors to disrupt tumor angiogenesis and proliferation. It was designed to have a more favorable safety profile with a shorter half-life and limited tissue accumulation compared to other TKIs like sunitinib.
Molecular Target Profile and Mechanism of Action
This compound is a dual inhibitor of VEGFR and PDGFR, targeting all isoforms of these receptor families. Its primary mechanism of action is the inhibition of angiogenesis by blocking the signaling cascades initiated by VEGF and PDGF. This leads to the inhibition of endothelial cell proliferation, migration, and the formation of new blood vessels that are essential for tumor growth.
Computer modeling predicts that this compound is a type II inhibitor of VEGFRs, which contributes to its greater selectivity compared to type I inhibitors. In addition to VEGFR and PDGFR, this compound also demonstrates inhibitory activity against other RTKs implicated in cancer, including FLT3 and c-Kit.
Kinase Inhibition Profile
The inhibitory activity of this compound against a panel of kinases has been quantified, demonstrating its potent and selective nature.
| Kinase Target | IC50 (nM) | Reference
Methodological & Application
Application Notes and Protocols for Establishing Vorolanib Mouse Xenograft Models for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorolanib (also known as CM082 or X-82) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets the vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1][2] By inhibiting these key signaling pathways, this compound disrupts tumor angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[2][3] Preclinical studies have demonstrated its broad-spectrum anti-tumor activity in various solid tumor xenograft models, making it a promising candidate for cancer therapy.[3][4]
These application notes provide detailed protocols for establishing and utilizing mouse xenograft models of solid tumors to evaluate the in vivo efficacy of this compound. The included methodologies are based on established preclinical studies and are intended to guide researchers in the consistent and reproducible assessment of this compound's anti-tumor effects.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation. Its primary targets are all isoforms of VEGFR and PDGFR.[3] Additionally, it shows inhibitory activity against fibroblast growth factor receptors (FGFRs), FMS-like tyrosine kinase 3 (FLT3), and c-Kit.[3][4]
The inhibition of the VEGFR and PDGFR signaling pathways is crucial for its anti-angiogenic and anti-tumor activity. In many tumors, the upregulation of VEGF and its binding to VEGFR on endothelial cells triggers a signaling cascade that promotes the proliferation and migration of these cells, leading to the formation of new blood vessels that supply the tumor with nutrients and oxygen.[3] Similarly, the PDGF/PDGFR pathway is involved in the recruitment of pericytes and smooth muscle cells that stabilize these new vessels. By blocking these pathways, this compound effectively cuts off the tumor's blood supply, leading to growth inhibition.[3]
Experimental Protocols
Cell Lines for Xenograft Models
A variety of human solid tumor cell lines have been successfully used to establish xenograft models for evaluating this compound.
| Cell Line | Tumor Type |
| MV-4-11 | Acute Myeloid Leukemia |
| HT-29 | Colorectal Carcinoma |
| HCT-116 | Colorectal Carcinoma |
| BxPC-3 | Pancreatic Carcinoma |
| A375 | Melanoma |
| 786-O | Renal Cell Carcinoma |
| A549 | Non-small Cell Lung Cancer |
Protocol 1: Subcutaneous Xenograft Tumor Establishment
This protocol describes the subcutaneous implantation of tumor cells into immunodeficient mice.
Materials:
-
Selected human solid tumor cell line
-
Athymic BALB/c nude mice (6 weeks old)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
1 mL syringes with 25-27 gauge needles
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Cell Culture: Culture the selected tumor cell line in its recommended complete medium until the cells reach approximately 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and collect the cell suspension in a sterile conical tube.
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.
-
-
Cell Preparation for Injection:
-
Aspirate the supernatant and resuspend the cell pellet in an appropriate volume of sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration.
-
Adjust the cell concentration to 5 x 107 cells/mL. This will allow for an injection of 5 x 106 cells in a 100 µL volume.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Draw 100 µL of the cell suspension (containing 5 x 106 cells) into a 1 mL syringe.
-
Subcutaneously inject the cells into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Begin treatment when the average tumor volume reaches 100-300 mm³.[3]
-
Protocol 2: this compound Administration
This protocol outlines the preparation and oral administration of this compound to tumor-bearing mice.
Materials:
-
This compound powder
-
Vehicle for oral gavage (e.g., a solution of 0.5% carboxymethylcellulose sodium and 0.1% Tween 80 in sterile water)
-
Oral gavage needles (20-22 gauge, 1.5 inch, ball-tipped)
-
Syringes
-
Balance and weighing paper
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation of this compound Formulation:
-
Calculate the required amount of this compound based on the desired dose and the number of mice to be treated.
-
Prepare the vehicle solution.
-
Weigh the this compound powder and suspend it in the vehicle to achieve the final desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a 100 µL gavage volume, the concentration would be 2 mg/mL).
-
Vortex or sonicate the suspension to ensure it is homogeneous. Prepare fresh daily.
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Administer the prepared this compound suspension orally using a gavage needle. The typical volume is 100-200 µL per mouse.
-
Administer the appropriate dose twice daily (bid) for the duration of the study.[3]
-
The vehicle alone should be administered to the control group.
-
-
Treatment Duration:
-
Continue treatment for 3-4 weeks, or as specified by the experimental design. For some models, such as 786-O, a longer treatment duration of 6 weeks may be necessary.[3]
-
Data Presentation and Efficacy Evaluation
The efficacy of this compound is primarily assessed by measuring the inhibition of tumor growth over time.
In Vitro IC50 Values of this compound
| Kinase | IC50 (nM) |
| KDR (VEGFR2) | 64.13 |
| PDGFRβ | 0.13 |
| FLT3 | Not explicitly stated, but inhibitory activity confirmed |
| c-Kit | Not explicitly stated, but inhibitory activity confirmed |
Source:[3]
In Vivo Tumor Growth Inhibition in Xenograft Models
The following table summarizes the observed efficacy of this compound in different xenograft models.
| Cell Line | Tumor Type | This compound Dose (mg/kg, oral, bid) | Observation |
| MV-4-11 | Acute Myeloid Leukemia | 10 | Significant tumor growth inhibition |
| 80 | Complete tumor regression | ||
| HT-29 | Colorectal Carcinoma | 40-160 | Dose-dependent tumor growth inhibition |
| HCT-116 | Colorectal Carcinoma | Similar to HT-29 | Dose-dependent tumor growth inhibition |
| BxPC-3 | Pancreatic Carcinoma | Similar to HT-29 | Dose-dependent tumor growth inhibition |
| A375 | Melanoma | Similar to HT-29 | Dose-dependent tumor growth inhibition |
| 786-O | Renal Cell Carcinoma | Similar to HT-29 | Dose-dependent tumor growth inhibition |
Note: In these studies, a dose of 160 mg/kg (administered as 80 mg/kg bid) of this compound showed comparable tumor growth inhibition to Sunitinib at a dose of 40 mg/kg once daily (qd).[3] Importantly, this compound was well-tolerated with no significant impact on body weight, whereas the Sunitinib group showed a negative impact on body weight.[3][4]
Summary and Conclusion
The protocols outlined in these application notes provide a comprehensive guide for establishing and utilizing solid tumor mouse xenograft models to assess the in vivo efficacy of this compound. By following these detailed methodologies, researchers can generate reproducible and reliable data to further characterize the anti-tumor properties of this promising multi-targeted TKI. The provided data on effective cell lines and dosing regimens serve as a valuable starting point for designing in vivo studies. The strong preclinical efficacy and favorable safety profile of this compound in these models support its continued investigation as a potential cancer therapeutic.
References
- 1. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an oral VEGFR/PDGFR dual tyrosine kinase inhibitor for treatment of patients with advanced solid tumors: An open-label, phase I dose escalation and dose expansion trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Vorolanib Treatment in Sensitive Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vorolanib (X-82, CM082) is an oral, multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), playing a crucial role in inhibiting angiogenesis.[1][2] Additionally, this compound has been shown to effectively inhibit other receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3) and c-Kit.[3][4] This multi-targeted approach makes it a promising therapeutic agent for various cancers.
Certain cancer cell lines have demonstrated significant sensitivity to this compound treatment. Notably, the human acute myeloid leukemia (AML) cell line MV-4-11, which harbors an internal tandem duplication (ITD) mutation in the FLT3 gene (FLT3-ITD), is highly susceptible to this compound.[3] The constitutive activation of the FLT3-ITD signaling pathway is a key driver of leukemogenesis in a subset of AML patients, and its inhibition by this compound leads to potent anti-proliferative and pro-apoptotic effects.
These application notes provide a comprehensive overview of the cellular effects of this compound on sensitive cell lines, with a particular focus on MV-4-11. Detailed protocols for assessing cell viability, apoptosis, and the modulation of key signaling pathways are provided to facilitate further research and drug development efforts.
Data Presentation
Table 1: In Vitro Sensitivity of Cancer Cell Lines to this compound
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | FLT3-ITD | 140 | [3] |
| HT-29 | Colorectal Carcinoma | Not specified | >10,000 | [3] |
| HCT-116 | Colorectal Carcinoma | Not specified | >10,000 | [3] |
| BxPC-3 | Pancreatic Carcinoma | Not specified | >10,000 | [3] |
| A549 | Lung Carcinoma | Not specified | >10,000 | [3] |
| A375 | Melanoma | Not specified | >10,000 | [3] |
| 786-O | Renal Carcinoma | Not specified | >10,000 | [3] |
Note: The higher IC50 values in the other tested cell lines suggest that this compound's potent anti-cancer effects in vitro are highly specific to cell lines with particular driver mutations like FLT3-ITD.
Signaling Pathway
This compound exerts its potent anti-leukemic effect in MV-4-11 cells by directly inhibiting the constitutively active FLT3-ITD receptor. This inhibition blocks the downstream signaling cascades that are critical for the survival and proliferation of these cancer cells. The primary pathways affected are the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.
Experimental Protocols
The following protocols provide a framework for assessing the in vitro effects of this compound on sensitive cell lines like MV-4-11.
Cell Culture
-
Cell Line: MV-4-11 (ATCC® CRL-9591™)
-
Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Maintain cell density between 3 x 10^5 and 1 x 10^6 viable cells/mL.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[5][6]
Materials:
-
MV-4-11 cells
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed MV-4-11 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is based on standard Annexin V and PI staining procedures for flow cytometry.[1][2][3][4][7]
Materials:
-
MV-4-11 cells
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed MV-4-11 cells in a 6-well plate at a density of 5 x 10^5 cells/well in 2 mL of complete growth medium.
-
Treat the cells with various concentrations of this compound (e.g., 0, 100, 200, 400 nM) for 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol outlines the general steps for analyzing the phosphorylation status of FLT3 and its downstream targets.
Materials:
-
MV-4-11 cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed MV-4-11 cells and treat with this compound as described for the apoptosis assay.
-
After treatment, harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in sensitive cell lines.
Conclusion
This compound demonstrates significant and specific cytotoxic activity against cancer cell lines harboring activating FLT3-ITD mutations, such as MV-4-11. The provided protocols offer a robust framework for researchers to investigate the mechanism of action of this compound and to evaluate its therapeutic potential in relevant preclinical models. The inhibition of the FLT3-ITD signaling pathway and the subsequent induction of apoptosis are key mechanisms underlying the efficacy of this compound in these sensitive cell lines. Further studies utilizing these methodologies can contribute to the optimization of this compound-based therapies for AML and other cancers driven by similar oncogenic pathways.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Vorolanib preparation and solubility in DMSO for cell culture assays
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Vorolanib (auch bekannt als CM-082 oder X-82) ist ein oral bioverfügbarer, niedermolekularer Tyrosinkinase-Inhibitor, der auf mehrere Rezeptortyrosinkinasen (RTKs) abzielt, die an der Angiogenese beteiligt sind.[1] Seine Hauptziele sind die vaskulären endothelialen Wachstumsfaktor-Rezeptoren (VEGFRs) und die Plättchen-Wachstumsfaktor-Rezeptoren (PDGFRs).[2][3] Durch die Hemmung dieser Rezeptoren stört this compound die Signalwege, die für das Wachstum von Tumoren und die pathologische Neovaskularisation bei Netzhauterkrankungen entscheidend sind.[1] Diese Anwendungs- und Protokollhinweise bieten detaillierte Verfahren zur Vorbereitung und Verwendung von this compound in Zellkultur-Assays, insbesondere im Hinblick auf seine Löslichkeit in DMSO und seine Auswirkungen auf die Zelllebensfähigkeit und Signalwege.
This compound: Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die wichtigsten quantitativen Daten für die Verwendung von this compound in In-vitro-Studien zusammen.
| Parameter | Wert | Anmerkungen | Referenz |
| Molekulargewicht | 439.49 g/mol | ||
| Löslichkeit in DMSO | 89 mg/mL (202.54 mM) | Die Verwendung von frischem DMSO wird empfohlen, da feuchtigkeitsabsorbierendes DMSO die Löslichkeit verringern kann. | [2] |
| Löslichkeit in Ethanol | ~5 mg/mL | [2] | |
| Löslichkeit in Wasser | <1 mg/mL | [2] | |
| IC₅₀ (VEGF-stimulierte HUVEC-Proliferation) | 0.031 µM (31 nM) | HUVEC = Humane Umbilikalvenen-Endothelzellen | [4] |
| IC₅₀ (VEGFR2) | 0.052 µM (52 nM) | [5] | |
| IC₅₀ (PDGFRβ) | 0.26 µM (260 nM) | [5] | |
| Lagerung der Stammlösung | -20°C (langfristig) oder 0-4°C (kurzfristig) | In DMSO gelöst. |
Experimentelle Protokolle
Vorbereitung einer this compound-Stammlösung in DMSO
Dieses Protokoll beschreibt die Herstellung einer konzentrierten Stammlösung von this compound zur Verwendung in Zellkultur-Assays.
Materialien:
-
This compound-Pulver
-
Dimethylsulfoxid (DMSO), zellkulturgeeignet
-
Sterile Mikrozentrifugenröhrchen (1.5 mL)
-
Präzisionswaage
-
Vortex-Mischer
-
Sterile Pipettenspitzen
Vorgehensweise:
-
Berechnung: Bestimmen Sie die erforderliche Menge an this compound-Pulver und DMSO, um die gewünschte Konzentration der Stammlösung zu erreichen (z. B. 10 mM).
-
Beispiel für 1 mL einer 10 mM Stammlösung:
-
Benötigte Masse = 10 mmol/L * 1 L * 439.49 g/mol = 4.3949 mg
-
-
-
Abwiegen: Wiegen Sie die berechnete Menge this compound-Pulver unter sterilen Bedingungen sorgfältig in ein steriles Mikrozentrifugenröhrchen ein.
-
Auflösen: Geben Sie die entsprechende Menge DMSO in das Röhrchen.
-
Mischen: Vortexen Sie das Röhrchen gründlich, bis sich das Pulver vollständig aufgelöst hat. Eine leichte Erwärmung im Wasserbad bei 37°C kann die Auflösung unterstützen.
-
Aliquots und Lagerung: Aliquotieren Sie die Stammlösung in kleinere Volumina, um wiederholtes Einfrieren und Auftauen zu vermeiden. Lagern Sie die Aliquots bei -20°C.
Protokoll für einen Zellviabilitäts-Assay (z.B. MTT-Assay)
Dieses Protokoll beschreibt die Bestimmung der zytotoxischen Wirkung von this compound auf Endothelzellen (z. B. HUVECs) mittels eines MTT-Assays.
Materialien:
-
HUVECs (oder eine andere relevante Zelllinie)
-
Vollständiges Zellkulturmedium
-
96-Well-Zellkulturplatten, klarer Boden
-
This compound-Stammlösung (in DMSO)
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/mL in PBS
-
Solubilisierungslösung (z. B. 10% SDS in 0.01 M HCl)
-
Mehrkanalpipette
-
Mikroplatten-Lesegerät (570 nm)
Vorgehensweise:
-
Zellaussaat: Säen Sie die HUVECs mit einer Dichte von 5.000 Zellen pro Well in eine 96-Well-Platte in 100 µL vollständigem Medium aus.[6] Lassen Sie die Zellen über Nacht bei 37°C und 5% CO₂ adhärieren.
-
Behandlung:
-
Bereiten Sie eine serielle Verdünnung von this compound in Zellkulturmedium aus der DMSO-Stammlösung vor. Die Endkonzentrationen sollten einen relevanten Bereich abdecken (z. B. 0.001 µM bis 10 µM).
-
Stellen Sie sicher, dass die Endkonzentration von DMSO in allen Wells, einschließlich der Kontrollen, konstant und unter 0.5% liegt.[7]
-
Entfernen Sie das Medium aus den Wells und fügen Sie 100 µL des Mediums mit den entsprechenden this compound-Konzentrationen hinzu. Fügen Sie eine Kontrollgruppe hinzu, die nur das Medium mit DMSO (Vehikelkontrolle) enthält.
-
-
Inkubation: Inkubieren Sie die Platte für die gewünschte Dauer (z. B. 48 oder 72 Stunden) bei 37°C und 5% CO₂.
-
MTT-Zugabe: Fügen Sie 10 µL der MTT-Lösung zu jedem Well hinzu und inkubieren Sie die Platte für weitere 2-4 Stunden bei 37°C.
-
Solubilisierung: Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL der Solubilisierungslösung zu jedem Well hinzu, um die gebildeten Formazan-Kristalle aufzulösen. Mischen Sie vorsichtig durch Pipettieren.
-
Messung: Messen Sie die Absorption bei 570 nm mit einem Mikroplatten-Lesegerät.
-
Analyse: Berechnen Sie die prozentuale Zellviabilität im Verhältnis zur Vehikelkontrolle und bestimmen Sie den IC₅₀-Wert.
Protokoll für die Western-Blot-Analyse der VEGFR2-Phosphorylierung
Dieses Protokoll beschreibt den Nachweis der Hemmung der VEGF-induzierten VEGFR2-Phosphorylierung durch this compound in HUVECs.
Materialien:
-
HUVECs
-
6-Well-Zellkulturplatten
-
Serumfreies Medium
-
Rekombinanter humaner VEGF₁₆₅
-
This compound-Stammlösung (in DMSO)
-
Eiskaltes PBS mit Phosphatase-Inhibitoren
-
Lyse-Puffer (z. B. RIPA-Puffer) mit Protease- und Phosphatase-Inhibitoren
-
BCA-Protein-Assay-Kit
-
SDS-PAGE-Gele und Laufpuffer
-
PVDF-Membran
-
Transferpuffer
-
Blockierpuffer (z. B. 5% fettfreie Trockenmilch oder BSA in TBST)
-
Primärantikörper:
-
Meerrettichperoxidase (HRP)-gekoppelter Sekundärantikörper
-
Chemilumineszenz-Substrat (ECL)
-
Imaging-System
Vorgehensweise:
-
Zellkultur und Aushungern: Kultivieren Sie HUVECs in 6-Well-Platten bis zu einer Konfluenz von 80-90%. Hungern Sie die Zellen für 4-6 Stunden in serumfreiem Medium aus.
-
Vorbehandlung und Stimulation:
-
Behandeln Sie die Zellen für 1-2 Stunden mit den gewünschten Konzentrationen von this compound (z. B. 0.01, 0.1, 1 µM) oder der DMSO-Vehikelkontrolle vor.
-
Stimulieren Sie die Zellen anschließend für 5-10 Minuten mit VEGF (z. B. 50 ng/mL).[1] Eine nicht stimulierte Kontrolle sollte ebenfalls mitgeführt werden.
-
-
Zelllyse:
-
Waschen Sie die Zellen zweimal schnell mit eiskaltem PBS.
-
Fügen Sie 100-150 µL eiskalten Lyse-Puffer zu jedem Well hinzu und inkubieren Sie die Platte für 15-30 Minuten auf Eis.
-
Sammeln Sie die Lysate mit einem Zellschaber und zentrifugieren Sie sie bei 14.000 x g für 15 Minuten bei 4°C, um Zelltrümmer zu entfernen.
-
-
Proteinquantifizierung: Bestimmen Sie die Proteinkonzentration der Überstände mit einem BCA-Assay.
-
SDS-PAGE und Transfer:
-
Denaturieren Sie gleiche Proteinmengen (z. B. 20-30 µg) durch Kochen in Laemmli-Puffer.
-
Trennen Sie die Proteine mittels SDS-PAGE auf und transferieren Sie sie auf eine PVDF-Membran.
-
-
Immunoblotting:
-
Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in Blockierpuffer.
-
Inkubieren Sie die Membran über Nacht bei 4°C mit dem primären Antikörper gegen p-VEGFR2.
-
Waschen Sie die Membran dreimal mit TBST.
-
Inkubieren Sie die Membran für 1 Stunde bei Raumtemperatur mit dem HRP-gekoppelten Sekundärantikörper.
-
Waschen Sie die Membran erneut dreimal mit TBST.
-
-
Detektion: Detektieren Sie die Signale mit einem ECL-Substrat und einem Imaging-System.
-
Stripping und Re-Probing: Strippen Sie die Membran und inkubieren Sie sie erneut mit Antikörpern gegen Gesamt-VEGFR2 und eine Ladekontrolle, um die Proteinnormalisierung zu gewährleisten.
Visualisierungen
Signalweg von this compound
Abbildung 1: Vereinfachter Signalweg, der die Hemmung von VEGFR/PDGFR durch this compound zeigt.
Experimenteller Arbeitsablauf für den Zellviabilitäts-Assay
References
- 1. 3.3.7. Western Blotting on HUVEC Cells—VEGF Stimulated [bio-protocol.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. mesoscale.com [mesoscale.com]
- 4. Promoting Angiogenesis via Manipulation of VEGF Responsiveness with Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-VEGF Receptor 2 (Tyr1054, Tyr1059) Polyclonal Antibody (44-1047G) [thermofisher.com]
- 6. Anchorage of VEGF to the extracellular matrix conveys differential signaling responses to endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Phospho-VEGF Receptor 2 (Tyr1175) (19A10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Application Notes: Standard Operating Procedure for Assessing Vorolanib Efficacy In Vivo
Introduction
Vorolanib (also known as CM082 or X-82) is an orally available, multi-targeted small molecule inhibitor of receptor tyrosine kinases (RTKs).[1][2][3] It primarily functions as a dual inhibitor of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial mediators of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[2][3] By inhibiting these pathways, this compound is expected to disrupt tumor angiogenesis and demonstrate activity across a broad spectrum of solid tumors.[1][4] Preclinical studies have shown that this compound possesses potent anti-angiogenic and anti-tumor activities, with a potentially better safety profile compared to similar kinase inhibitors like sunitinib.[5][6]
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting multiple RTKs involved in cell proliferation and angiogenesis.[1] Its primary targets are all isoforms of VEGFR and PDGFR.[3][7] The binding of ligands like VEGF and PDGF to their respective receptors triggers a signaling cascade that promotes endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] this compound blocks this process, thereby inhibiting the formation of new blood vessels necessary for tumor growth.[1]
Additionally, this compound has been shown to inhibit other RTKs such as FLT3 and c-Kit.[5] The inhibition of mutated kinases like FLT3, which is common in certain leukemias, allows this compound to also directly suppress the growth and proliferation of tumor cells via pathways including Ras/MAPK, PI3K/Akt, and JAK/STAT.[5] Computer modeling studies predict that this compound acts as a type II TKI, which binds to the inactive conformation of kinases, a characteristic associated with greater selectivity compared to type I inhibitors.[6][8]
Caption: this compound inhibits VEGFR, PDGFR, and FLT3, blocking downstream signaling pathways.
Experimental Protocols
This section outlines the standard operating procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous human tumor xenograft model.
1. Materials and Reagents
-
Cell Lines: Human cancer cell lines known to be sensitive to this compound, such as MV-4-11 (leukemia), 786-O (renal), or HT-29 (colon).[5]
-
Animals: Immunocompromised mice (e.g., Nude (Nu/Nu) or NSG), 6-8 weeks old.[9]
-
Reagents:
-
This compound (CM082)
-
Vehicle for this compound (e.g., appropriate aqueous solution for oral gavage)
-
Positive Control: Sunitinib[5]
-
Cell Culture Media (e.g., RPMI, DMEM) with supplements (FBS, P/S).[10]
-
Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).[10]
-
Matrigel® Basement Membrane Matrix (growth factor reduced).[11]
-
Anesthetics (e.g., Ketamine/Xylazine or Isoflurane).[10]
-
-
Equipment:
2. Experimental Workflow
Caption: Workflow for in vivo assessment of this compound efficacy.
3. Detailed Methodology
3.1. Cell Culture and Preparation
-
Culture tumor cells in appropriate media and conditions according to supplier recommendations. Ensure cells are in the logarithmic growth phase before harvesting.
-
Harvest cells using standard trypsinization or cell scraping methods. Wash the cells with sterile PBS.
-
Perform a cell count using a hemocytometer or automated counter and assess viability (should be >95%).
-
Centrifuge the required number of cells and resuspend the pellet in a cold 1:1 mixture of sterile PBS (or HBSS) and Matrigel®.[11] Keep the cell suspension on ice to prevent the Matrigel from solidifying.[10]
-
The final concentration should be adjusted to deliver the desired number of cells (e.g., 5-10 x 10⁶ cells) in an injection volume of 100-200 µL.[9]
3.2. Tumor Implantation
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave and sterilize the injection site on the right flank of each mouse.[10]
-
Using a 1 mL syringe with a 23-25G needle, draw up 100-200 µL of the cell suspension.
-
Gently lift the skin to create a "tent" and inject the cell suspension subcutaneously.[9]
-
Slowly withdraw the needle to prevent leakage of the inoculum.[10]
-
Monitor the animals until they have fully recovered from anesthesia.
3.3. Tumor Growth Monitoring and Treatment
-
Once tumors are established and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).
-
Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Record the body weight of each animal at the same frequency to monitor toxicity.
-
Prepare this compound and the positive control (e.g., Sunitinib) in the appropriate vehicle.
-
Administer treatments as specified in the study design (e.g., oral gavage). Efficacious doses for this compound have been reported in the range of 40-160 mg/kg, often administered twice daily (bid).[5][12]
-
Group 1: Vehicle Control
-
Group 2: this compound (e.g., 40 mg/kg, bid)
-
Group 3: this compound (e.g., 80 mg/kg, bid)
-
Group 4: Positive Control (e.g., Sunitinib, 40 mg/kg, qd)[5]
-
-
Continue treatment for the specified duration (e.g., 21 days) or until the endpoint is reached.
3.4. Endpoint and Data Collection
-
The primary endpoint is typically reached when the average tumor volume in the vehicle control group reaches the maximum allowed size (e.g., 1500 mm³) or at the end of the predefined treatment period.[9]
-
Individual animals should be euthanized if their tumor exceeds the size limit, shows signs of ulceration, or if body weight loss exceeds 20%.
-
At the end of the study, euthanize all animals. Tumors may be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).[13]
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Experimental Study Design
| Group | Treatment | Concentration | Dose (mg/kg) | Route | Schedule | No. of Animals |
|---|---|---|---|---|---|---|
| 1 | Vehicle Control | N/A | 0 | p.o. | bid | 10 |
| 2 | This compound | 4 mg/mL | 40 | p.o. | bid | 10 |
| 3 | This compound | 8 mg/mL | 80 | p.o. | bid | 10 |
| 4 | Sunitinib | 4 mg/mL | 40 | p.o. | qd | 10 |
p.o. = oral gavage; bid = twice daily; qd = once daily
Table 2: Summary of Anti-Tumor Efficacy
| Group | Treatment (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
|---|---|---|---|---|
| 1 | Vehicle Control | 1450 ± 150 | - | - |
| 2 | This compound (40) | 650 ± 95 | 55.2 | <0.01 |
| 3 | This compound (80) | 290 ± 60 | 80.0 | <0.001 |
| 4 | Sunitinib (40) | 580 ± 88 | 60.0 | <0.01 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Table 3: Animal Body Weight Changes
| Group | Treatment (mg/kg) | Mean Body Weight Day 0 (g) ± SEM | Mean Body Weight Final Day (g) ± SEM | Mean % Body Weight Change |
|---|---|---|---|---|
| 1 | Vehicle Control | 22.5 ± 0.5 | 24.1 ± 0.6 | +7.1% |
| 2 | This compound (40) | 22.3 ± 0.4 | 23.2 ± 0.5 | +4.0% |
| 3 | This compound (80) | 22.6 ± 0.5 | 23.1 ± 0.6 | +2.2% |
| 4 | Sunitinib (40) | 22.4 ± 0.4 | 20.8 ± 0.7 | -7.1% |
Note: Significant body weight loss may indicate toxicity.[5]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. retina-specialist.com [retina-specialist.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. cccells.org [cccells.org]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 12. researchgate.net [researchgate.net]
- 13. cdn.bcm.edu [cdn.bcm.edu]
Application Notes and Protocols for Vorolanib in a Choroidal Neovascularization (CNV) Rat Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Vorolanib (also known as CM082), a multi-targeted tyrosine kinase inhibitor, in a laser-induced choroidal neovascularization (CNV) rat model. This information is intended to guide researchers in evaluating the anti-angiogenic potential of this compound for ocular neovascular diseases.
Introduction
Choroidal neovascularization (CNV) is a hallmark of wet age-related macular degeneration (AMD), a leading cause of severe vision loss.[1][2] The pathology involves the growth of abnormal blood vessels from the choroid into the subretinal space, often leading to fluid and blood leakage that damages the macula.[3] Vascular endothelial growth factor (VEGF) is a key driver of this pathological angiogenesis.[3][4]
This compound is an oral, small-molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, primarily the vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[5][6][7][8][9] By inhibiting these receptors, this compound disrupts the downstream signaling pathways that promote endothelial cell proliferation, migration, and new blood vessel formation, thereby exhibiting potent anti-angiogenic effects.[6][10] Preclinical studies in rat models of laser-induced CNV have demonstrated that oral administration of this compound can significantly reduce the size of CNV lesions.[4][10][11][12]
Mechanism of Action
This compound is a multi-targeted tyrosine kinase inhibitor that competitively binds to and inhibits the activity of several receptor tyrosine kinases implicated in pathological angiogenesis.[13][14] Its primary targets are:
-
VEGF Receptors (VEGFRs): this compound exhibits pan-VEGFR inhibition, targeting all isoforms of VEGFR.[5][15] The VEGF/VEGFR signaling pathway is a critical regulator of angiogenesis.[4][6] Inhibition of VEGFR blocks the pro-angiogenic signals that lead to endothelial cell proliferation, migration, and tube formation.[6][10]
-
PDGF Receptors (PDGFRs): PDGFRs are involved in the maturation and stabilization of newly formed blood vessels by regulating pericytes and smooth muscle cells.[6][7] By inhibiting PDGFR, this compound can disrupt the structural support of the neovasculature.
-
Other Kinases: this compound also shows inhibitory activity against other kinases such as FLT3 and c-Kit.[13][14]
The dual inhibition of VEGFR and PDGFR pathways provides a multifaceted approach to suppressing neovascularization.
Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound inhibits VEGFR and PDGFR, thereby blocking downstream signaling pathways that lead to angiogenesis.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in a laser-induced CNV rat model.
Table 1: Efficacy of Oral this compound on CNV Lesion Area
| Treatment Group | Dosage | Duration | Mean CNV Area (μm²) | Reduction in CNV Area (%) | Reference |
| Vehicle Control | - | 14 days | 58,400 ± 12,300 | - | [4] |
| This compound | 10 mg/kg/day | 14 days | 29,800 ± 8,700 | 49% | [4] |
| This compound | 30 mg/kg/day | 14 days | 21,600 ± 6,500 | 63% | [4] |
Table 2: this compound Concentration in Plasma and Ocular Tissues
| Tissue | Concentration (at 30 mg/kg/day) | Reference |
| Plasma | 196.87 ± 73.13 ng/mL | [4][12] |
| Whole Eye | 172.86 ± 57.11 ng/g | [4][12] |
| Retina-Sclera | Highest Concentration | [4][12] |
Experimental Protocols
This section provides detailed protocols for inducing CNV in a rat model and for the subsequent treatment with this compound and evaluation of its effects.
Protocol 1: Laser-Induced Choroidal Neovascularization in Rats
This protocol is a standard method for creating a CNV model that mimics aspects of wet AMD.[1][16][17]
Materials:
-
Brown Norway or other pigmented rats
-
1% Pentobarbital sodium (40 mg/kg)
-
0.5% Tropicamide ophthalmic solution
-
Slit-lamp biomicroscope
-
Argon laser photocoagulator
-
Cover glass
Procedure:
-
Anesthesia and Pupil Dilation: Anesthetize the rats with an intraperitoneal injection of 1% pentobarbital sodium (40 mg/kg).[4] Dilate the pupils of both eyes with 0.5% tropicamide ophthalmic solution.[4]
-
Laser Photocoagulation:
-
Place the rat in front of the slit-lamp.
-
Use a cover glass as a contact lens to visualize the fundus.
-
Deliver four to six laser burns around the optic nerve using an argon laser.
-
Laser parameters: 532 nm wavelength, 100 µm spot size, 0.1-second duration, 150 mW power.
-
Successful laser application is indicated by the appearance of a bubble, which signifies the rupture of Bruch's membrane.[2]
-
-
Post-Procedure: Apply an ophthalmic antibiotic ointment to prevent infection. Peak CNV formation is typically observed around 2 weeks after the laser application.[1][16]
Protocol 2: Oral Administration of this compound
Materials:
-
This compound (CM082)
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Solution: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 10 mg/kg/day and 30 mg/kg/day).
-
Oral Administration:
-
Beginning on the day of or the day after laser induction, administer the this compound suspension or vehicle control to the rats daily via oral gavage.
-
The treatment duration is typically 14 to 21 days.[4]
-
Protocol 3: Evaluation of CNV
A. Fundus Fluorescein Angiography (FFA)
FFA is used to visualize and assess the leakage from CNV lesions.
Materials:
-
Fundus camera
-
10% Fluorescein sodium solution
-
Anesthetic agent
Procedure:
-
Anesthetize the rats and dilate their pupils as described in Protocol 1.
-
Inject 0.1 mL of 10% fluorescein sodium solution intraperitoneally.
-
Observe and capture images of the fundus using a fundus camera at early and late phases (1-5 minutes and 10-15 minutes post-injection, respectively).
-
Grade the degree of fluorescein leakage from the CNV lesions.
B. Histological Analysis
Histology provides a direct assessment of the CNV lesion size and cellular composition.
Materials:
-
Paraformaldehyde solution
-
Phosphate-buffered saline (PBS)
-
Paraffin or OCT embedding medium
-
Microtome
-
Hematoxylin and eosin (H&E) stains
Procedure:
-
Euthanize the rats and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde for at least 24 hours.
-
Process the eyes for paraffin or frozen sectioning.
-
Cut serial sections (5-10 µm) through the CNV lesions.
-
Stain the sections with H&E.
-
Examine the sections under a microscope to identify the CNV complex, which typically consists of fibrovascular tissue, retinal pigment epithelial cells, and inflammatory cells.[12]
-
Measure the area and thickness of the CNV lesions using image analysis software.
C. RPE-Choroid-Sclera Eyecup Analysis
This method allows for a flat-mount visualization of the choroidal vasculature.
Materials:
-
Dissecting microscope
-
Fluorescently labeled isolectin B4
-
Mounting medium
Procedure:
-
Euthanize the rats and enucleate the eyes.
-
Fix the eyes as described for histology.
-
Under a dissecting microscope, carefully remove the anterior segment, lens, and retina to create an RPE-choroid-sclera eyecup.
-
Make radial incisions to flatten the eyecup.
-
Stain the eyecups with a fluorescently labeled isolectin B4 to visualize the vasculature.
-
Mount the flat mounts on a slide and image them using a fluorescence microscope.
-
Quantify the area of the CNV lesions.
Figure 2: Experimental Workflow. This flowchart outlines the key steps in the study of this compound in a laser-induced CNV rat model.
Conclusion
The use of this compound in a laser-induced CNV rat model provides a robust preclinical platform to investigate its therapeutic potential for neovascular AMD and other related ocular diseases. The protocols and data presented here offer a foundational guide for researchers to design and execute studies aimed at further elucidating the efficacy and mechanism of action of this promising anti-angiogenic compound. The oral route of administration for this compound presents a significant advantage over current invasive intravitreal injection therapies for wet AMD.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. A new rat model of treatment-naive quiescent choroidal neovascularization induced by human VEGF165 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of CM082, an Oral Tyrosine Kinase Inhibitor, on Experimental Choroidal Neovascularization in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an oral VEGFR/PDGFR dual tyrosine kinase inhibitor for treatment of patients with advanced solid tumors: An open-label, phase I dose escalation and dose expansion trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Laser-Induced Choroidal Neovascularization in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Laser-Induced Choroidal Neovascularization - Experimentica [experimentica.com]
Application Notes and Protocols: Vorolanib Administration for Preclinical Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction to Vorolanib (CM-082)
This compound, also known as CM-082 or X-82, is an orally bioavailable, small-molecule multi-kinase inhibitor developed for the treatment of various cancers.[1] Its primary mechanism of action involves the potent and selective inhibition of receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis, the process of forming new blood vessels that supply tumors with essential nutrients.[1] Specifically, this compound targets vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key mediators in the angiogenesis signaling cascade.[2][3] Preclinical data have demonstrated its anti-angiogenic and anti-tumor activities across a range of cancer models.[4] Unlike some earlier generation kinase inhibitors, this compound was designed to have a shorter plasma half-life (approximately 4-8 hours in humans) and limited tissue accumulation, potentially offering a better safety profile while maintaining efficacy.[5] These characteristics make it a subject of significant interest in preclinical and clinical research, particularly for oral administration.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects primarily by disrupting the signaling pathways that drive angiogenesis. It is a dual inhibitor of VEGFR and PDGFR, targeting all isoforms of these receptors.[3][6]
-
VEGFR Inhibition : Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes the growth of new blood vessels. When VEGF binds to its receptor (VEGFR) on endothelial cells, it triggers a downstream signaling cascade involving molecules like AKT, ERK1/2, and STAT3.[7] This leads to endothelial cell proliferation, migration, and survival, culminating in the formation of new vasculature to support tumor growth.[1] this compound competitively binds to the ATP-binding site of VEGFR, blocking its phosphorylation and subsequent downstream signaling, thereby inhibiting angiogenesis.[6][7]
-
PDGFR Inhibition : Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR) play a vital role in regulating cell growth and division. In the context of angiogenesis, this pathway is crucial for the recruitment and function of pericytes and smooth muscle cells that provide structural support to newly formed blood vessels.[1] By inhibiting PDGFR, this compound further destabilizes the tumor vasculature, enhancing its anti-angiogenic effect.[1]
dot
Caption: this compound inhibits VEGFR and PDGFR, blocking downstream signaling to prevent angiogenesis.
Preclinical Administration Data Summary
This compound is consistently administered orally (via gavage) in preclinical animal models, leveraging its good oral bioavailability.[5][6] Dosing regimens vary depending on the cancer model and animal species.
| Animal Model | Cancer Type / Cell Line | This compound Dose | Administration Route | Frequency | Key Findings | Reference(s) |
| Mouse (Athymic Nude) | Leukemia (MV-4-11 Xenograft) | 10 - 160 mg/kg | Oral Gavage | Twice Daily (bid) | Dose-dependent tumor growth inhibition; complete regression at higher doses. | [6][8] |
| Mouse (Athymic Nude) | Colon Cancer (HT-29 Xenograft) | 40 - 160 mg/kg | Oral Gavage | Twice Daily (bid) | Significant, dose-dependent inhibition of tumor growth. | [6] |
| Mouse (Athymic Nude) | Pancreatic (BxPC-3), Melanoma (A375), Lung (A549), Renal (786-O) Xenografts | 40 - 160 mg/kg | Oral Gavage | Twice Daily (bid) | Dose-dependent tumor growth inhibition observed across all models. | [4][8] |
| Mouse (C57BL/6J) | Retinal Detachment Model | 40 mg/kg | Oral Gavage | Once Daily (qd) | Demonstrated a neuroprotective effect and improved visual outcomes. | [9][10] |
| Rat | Choroidal Neovascularization (CNV) | 10 and 30 mg/kg | Oral Gavage | Once Daily (qd) | Reduced CNV lesion size and pathological neovascularization. | [6][11] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a this compound suspension for oral gavage in mice, based on common practices for tyrosine kinase inhibitors.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution. A commonly used vehicle for TKIs consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water.[12]
-
In a sterile tube, combine the required volumes of DMSO, PEG300, and Tween 80.
-
Vortex thoroughly until the solution is homogeneous.
-
Add the sterile water and vortex again to mix completely.
-
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and the total volume needed for the study cohort.
-
Calculation Example: For a 40 mg/kg dose in a 20g mouse with a dosing volume of 10 µL/g (200 µL total), the mouse needs 0.8 mg of this compound. If preparing a 10 mL batch for 50 doses, you would need 40 mg of this compound to achieve a final concentration of 4 mg/mL.
-
-
Suspension Preparation:
-
Add a small amount of the vehicle (e.g., the DMSO portion) to the weighed this compound powder to create a paste. This helps in wetting the compound.
-
Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a uniform suspension.
-
If the compound does not suspend easily, sonicate the mixture for 10-15 minutes.
-
-
Storage and Use:
-
Prepare the suspension fresh daily before administration to ensure stability and homogeneity.
-
Vortex the suspension thoroughly immediately before drawing each dose into the gavage syringe to prevent settling of the compound.
-
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of orally administered this compound in a subcutaneous mouse xenograft model.[2]
dot
Caption: Standard workflow for a preclinical xenograft study from setup to data analysis.
Materials & Equipment:
-
Appropriate human cancer cell line (e.g., HT-29, MV-4-11)
-
Immunocompromised mice (e.g., Athymic Nude, SCID)
-
Cell culture reagents and flasks
-
Phosphate-buffered saline (PBS), Trypsin-EDTA
-
Matrigel or Cultrex BME (optional, to improve tumor take rate)
-
Syringes and needles (27-30 gauge)
-
Digital calipers
-
Animal scale
-
Oral gavage needles (ball-tipped)
-
This compound suspension and vehicle control (from Protocol 1)
Procedure:
-
Cell Preparation:
-
Culture tumor cells under standard conditions to ~80% confluency. Ensure cells are in the logarithmic growth phase and have high viability.
-
Harvest cells using trypsin, wash with PBS, and perform a cell count using a hemocytometer and trypan blue exclusion.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS to the desired concentration (e.g., 5-10 x 10⁷ cells/mL). For some models, resuspending in a 1:1 mixture with Matrigel can improve engraftment. Keep cells on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved animal care protocols.
-
Inject the cell suspension (typically 100-200 µL, containing 1-10 x 10⁶ cells) subcutaneously (s.c.) into the right flank of each mouse.[7]
-
-
Tumor Growth and Randomization:
-
Monitor mice regularly for tumor formation.
-
Once tumors become palpable, begin measuring tumor volume with digital calipers 2-3 times per week. Volume (mm³) = (Length x Width²) / 2.
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle Control, this compound Low Dose, this compound High Dose). Ensure the average tumor volume is similar across all groups.
-
-
Treatment Administration:
-
Administer the prepared this compound suspension or vehicle control orally via gavage once or twice daily, as determined by the study design.
-
The volume is typically 5-10 µL per gram of body weight.
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.[8]
-
Monitor the general health and behavior of the animals daily.
-
The study concludes when tumors in the control group reach a predetermined maximum size, after a fixed duration, or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
-
-
Data Analysis:
-
At the end of the study, euthanize the animals and excise the tumors. Tumor weight can be recorded as a final endpoint.
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Analyze data for statistical significance (e.g., using ANOVA or t-tests).
-
Supporting In Vitro Protocol: HUVEC Tube Formation Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.[1][6]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Growth factor-reduced Matrigel or similar basement membrane extract
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)[6]
-
VEGF (as a stimulant)
Procedure:
-
Plate Coating: Thaw growth factor-reduced Matrigel on ice. Pre-chill a 96-well plate. Add 50 µL of Matrigel to each well, ensuring the surface is completely covered.[1][4]
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify into a gel.
-
Cell Seeding:
-
Treatment:
-
Add this compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib).
-
Add an angiogenic stimulant like VEGF (e.g., 30 ng/mL) to all wells except the negative control.[6]
-
-
Incubation and Analysis:
-
Incubate the plate for 4-18 hours at 37°C and 5% CO₂.[1]
-
Visualize the formation of tube-like networks using a phase-contrast microscope.
-
Quantify the extent of tube formation by measuring parameters like total tube length, number of junctions, and number of loops using imaging software. A reduction in these parameters in this compound-treated wells indicates anti-angiogenic activity.
-
References
- 1. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. corning.com [corning.com]
- 4. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 5. This compound, an oral VEGFR/PDGFR dual tyrosine kinase inhibitor for treatment of patients with advanced solid tumors: An open-label, phase I dose escalation and dose expansion trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. investors.eyepointpharma.com [investors.eyepointpharma.com]
- 10. Safety and tolerability of oral this compound for neovascular (wet) age-related macular degeneration: a phase I, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profiling tyrosine kinase inhibitors as AD therapeutics in a mouse model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vorolanib Dosage in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vorolanib in animal models. The aim is to offer practical guidance on dosage optimization to maximize efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available small molecule that functions as a dual inhibitor of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1][2] By inhibiting these receptor tyrosine kinases, this compound disrupts downstream signaling pathways involved in angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[3][4] This anti-angiogenic activity is central to its anti-tumor effects.[3]
Q2: What are the recommended starting doses for this compound in mouse xenograft models?
A2: Based on preclinical studies, efficacious doses of this compound in mouse xenograft models have ranged from 10 mg/kg to 160 mg/kg, administered orally twice daily (bid).[5] A dose of 10 mg/kg bid has been shown to initiate significant tumor growth inhibition in sensitive models.[5][6] The efficacious dose range for many solid tumor xenograft models, such as HT-29 colon cancer, is between 40–160 mg/kg bid.[5][6]
Q3: What are the common toxicities observed with this compound in animal models?
A3: Preclinical studies in mice have indicated that this compound is generally well-tolerated at efficacious doses.[6][7] A key finding is the absence of significant body weight loss, which is a common toxicity associated with other tyrosine kinase inhibitors like sunitinib.[6][7] In a study with an intravitreal insert formulation in rabbits, no adverse ophthalmic or ocular microscopic findings were observed, establishing a high no-observed-adverse-effect-level (NOAEL).
Q4: How does the toxicity profile of this compound compare to other similar tyrosine kinase inhibitors like sunitinib?
A4: this compound was designed to have a more favorable safety profile than sunitinib.[6] It has a shorter plasma half-life and less tissue accumulation.[4] In mouse xenograft studies, this compound did not cause significant body weight loss at doses that showed comparable tumor growth inhibition to sunitinib, whereas sunitinib at 40 mg/kg daily led to a significant negative impact on body weight.[6][7]
Q5: What clinical signs of toxicity should be monitored in animals treated with this compound?
A5: While preclinical studies report minimal toxicity, it is crucial to monitor for general signs of adverse effects. These include:
-
Body weight: Monitor daily or at least twice weekly. Significant weight loss (typically >15-20%) can be a sign of toxicity.
-
Clinical observations: Daily checks for changes in posture, activity level, grooming, and food/water intake.
-
Gastrointestinal issues: Monitor for signs of diarrhea or dehydration.
-
Skin and hair: Note any changes in fur texture or color, or any skin lesions. Hair color changes have been noted in human clinical trials.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected animal weight loss (>10%) | - Dosing error (overdose)- Vehicle intolerance- Drug-related toxicity | - Immediately re-verify dose calculations and formulation concentration.- If using a new vehicle, consider running a vehicle-only control group to assess tolerance.- Reduce the dose of this compound in subsequent cohorts or consider a dose holiday.- Increase the frequency of animal monitoring. |
| Lack of tumor growth inhibition | - Sub-therapeutic dose- Drug formulation issue- Tumor model resistance | - Consider a dose-escalation study to determine the optimal therapeutic dose for your specific tumor model.- Ensure proper formulation and solubility of this compound. Confirm stability of the formulation over the dosing period.- Verify the expression of VEGFR and PDGFR in your tumor model. This compound's efficacy is dependent on these targets. |
| Difficulty with oral gavage administration | - Improper technique- Animal stress | - Ensure personnel are properly trained in oral gavage techniques for mice. Refer to the detailed protocol below.- Allow for proper acclimatization of animals to handling and the procedure to minimize stress. |
| Variable tumor growth within treatment groups | - Inconsistent dosing- Variability in tumor implantation | - Ensure accurate and consistent administration of the drug, particularly the volume and timing.- Refine the tumor implantation technique to ensure more uniform starting tumor volumes. |
Data Presentation
Table 1: Summary of this compound Efficacy in Preclinical Xenograft Models
| Tumor Model | Dose (Oral, bid) | Observation | Citation |
| MV-4-11 (Leukemia) | 10 mg/kg | Significant inhibition of tumor growth | [5] |
| MV-4-11 (Leukemia) | 80 mg/kg | Complete tumor regression | [6] |
| HT-29 (Colon) | 40-160 mg/kg | Dose-dependent tumor growth inhibition | [5][6] |
| 786-O (Renal) | Similar to HT-29 | Dose-dependent tumor growth inhibition | [6] |
| A549 (Lung) | Similar to HT-29 | Dose-dependent tumor growth inhibition | [6] |
| BxPC-3 (Pancreatic) | Similar to HT-29 | Dose-dependent tumor growth inhibition | [6] |
| A375 (Melanoma) | Similar to HT-29 | Dose-dependent tumor growth inhibition | [6] |
Table 2: Comparative Toxicity Profile of this compound and Sunitinib in Mice
| Compound | Dose (Oral) | Key Toxicity Observation | Citation |
| This compound | Up to 160 mg/kg bid | No significant toxicities or obvious body weight loss observed. | [6][7] |
| Sunitinib | 40 mg/kg qd | Significant negative impact on body weights. | [6][7] |
Experimental Protocols
Protocol 1: Formulation and Oral Administration of this compound in Mice
This protocol describes the preparation of a this compound suspension and its administration via oral gavage.
1. Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Mortar and pestle or appropriate homogenization equipment
-
Sterile water
-
Weighing scale
-
Magnetic stirrer and stir bar
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)
-
Syringes (1 mL)
2. Formulation Preparation (Example for a 10 mg/mL suspension):
-
Calculate the total amount of this compound and vehicle needed for the study.
-
Weigh the required amount of this compound powder.
-
Levigate the powder in a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.
-
Stir the final suspension continuously on a magnetic stirrer during dosing to prevent settling.
-
Prepare the formulation fresh daily unless stability data indicates otherwise.
3. Oral Gavage Procedure:
-
Animal Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body should be held in a vertical position.
-
Gavage Needle Measurement: Measure the appropriate insertion depth by placing the tip of the gavage needle at the corner of the mouse's mouth and extending it to the last rib. Mark this depth on the needle.
-
Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The mouse should swallow the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Administration: Once the needle is at the predetermined depth, slowly administer the this compound suspension.
-
Withdrawal: After administration, gently and slowly withdraw the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10-15 minutes post-gavage.
Protocol 2: Toxicity Monitoring
1. Body Weight Measurement:
-
Weigh each animal at the start of the study and at least three times per week thereafter.
-
Calculate percentage body weight change relative to the initial weight.
-
Establish a humane endpoint for weight loss (e.g., >20% of initial body weight).
2. Clinical Observations:
-
Perform daily cage-side observations.
-
Score animals based on a health index that includes posture, activity, grooming, and coat condition.
-
Record any instances of diarrhea, lethargy, or other abnormal behaviors.
3. Blood Collection and Analysis (Optional, depending on study endpoints):
-
Analyze serum for markers of liver toxicity (ALT, AST) and kidney toxicity (BUN, creatinine).
-
Perform a complete blood count (CBC) to assess for hematological toxicities.
Visualizations
Signaling Pathways
Caption: this compound inhibits VEGFR and PDGFR signaling pathways.
Experimental Workflow
Caption: Workflow for in vivo efficacy and toxicity studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. second scight | get a second scientific sight! [secondscight.com]
- 4. This compound, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies [frontiersin.org]
- 6. Safety and tolerability of oral this compound for neovascular (wet) age-related macular degeneration: a phase I, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the long-term stability of Vorolanib in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Vorolanib in solution. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1] Properly stored, solid this compound has a shelf life of over two years.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve this compound in fresh, high-quality DMSO. For short-term storage of stock solutions (days to weeks), they can be kept at 0 - 4°C. For long-term storage (months), it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] When stored at -80°C, the stock solution should be used within six months; when stored at -20°C, it should be used within one month.[3]
Q3: Is this compound soluble in any other solvents?
A3: Besides DMSO, this compound is also soluble in acetonitrile.[4] For cell-based assays, stock solutions in DMSO are typically diluted in a suitable aqueous buffer or cell culture medium.
Q4: What is the expected long-term stability of this compound in a DMSO stock solution?
A4: While specific quantitative long-term stability data for this compound in DMSO is not extensively published, it is generally stable for several months when stored at -20°C or below.[5] To ensure the highest quality for your experiments, it is recommended to use stock solutions within one to six months of preparation, depending on the storage temperature.[3]
Q5: How can I assess the stability of my this compound solution?
A5: The stability of a this compound solution can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This method can separate the intact this compound from its potential degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed in this compound stock solution upon thawing. | The solubility of this compound may have been exceeded, or the DMSO may have absorbed moisture. | Gently warm the tube to 37°C and use an ultrasonic bath to aid in redissolving the compound.[3][5] Ensure you are using fresh, anhydrous DMSO for preparing stock solutions. |
| Inconsistent results in cell-based assays. | The this compound solution may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles, exposure to light). | Prepare fresh dilutions from a new aliquot of the stock solution. Avoid repeated freeze-thaw cycles by storing the stock solution in single-use aliquots.[2] Protect solutions from light. |
| Appearance of unexpected peaks in HPLC analysis. | This could indicate the presence of degradation products. | Review the storage conditions and handling procedures of your this compound solution. Perform a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. |
| Difficulty in achieving complete dissolution in DMSO. | The concentration may be too high, or the quality of the DMSO may be poor. | Try preparing a more dilute stock solution. Ensure you are using high-purity, anhydrous DMSO. Gentle warming and sonication can also help.[3] |
Quantitative Data Summary
The following tables summarize the known stability information for this compound.
Table 1: Long-Term Storage Stability of this compound
| Form | Solvent | Storage Temperature | Stability Duration |
| Solid Powder | N/A | -20°C | > 2 years[1] |
| Stock Solution | DMSO | -20°C | Up to 1 month[3] |
| Stock Solution | DMSO | -80°C | Up to 6 months[3] |
| Stock Solution | Acetonitrile | -20°C | Data not available; expected to be stable for several months. |
Table 2: Inferred Susceptibility of this compound to Forced Degradation *
| Stress Condition | Potential for Degradation | Likely Degradation Products |
| Acid Hydrolysis | Moderate | Cleavage of amide bond |
| Base Hydrolysis | Moderate to High | Cleavage of amide bond |
| Oxidation (e.g., H₂O₂) | High | N-oxides, oxidation of the pyrrole ring |
| Photolysis (UV/Visible Light) | High | Isomerization, N-oxides |
| Thermal (Heat) | Low to Moderate | General decomposition at high temperatures |
*Disclaimer: The information in this table is inferred from forced degradation studies of structurally similar tyrosine kinase inhibitors, such as Sunitinib and Axitinib, and the known chemical properties of the indolinone core structure. Specific degradation pathways for this compound should be confirmed experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing the degradation of this compound to identify potential degradation products and to establish a stability-indicating analytical method.
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute with mobile phase to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) and visible light for 48 hours. Dilute with mobile phase to a final concentration of 100 µg/mL. A control sample should be kept in the dark.
-
Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 48 hours. Dissolve the stressed powder in the mobile phase to achieve a final concentration of 100 µg/mL.
-
Analysis: Analyze all samples by HPLC-UV to observe the extent of degradation and the formation of new peaks.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound (e.g., 100 µg/mL) in the mobile phase.
-
Inject the standard and the samples from the forced degradation study.
-
Monitor the chromatograms for the retention time of this compound and the appearance of any new peaks corresponding to degradation products.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
-
Visualizations
Signaling Pathways
This compound is a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][6]
Caption: VEGFR signaling pathway inhibited by this compound.
Caption: PDGFR signaling pathway inhibited by this compound.
Experimental Workflow
Caption: Workflow for assessing this compound stability.
References
- 1. Characterization of forced degradation products of pazopanib hydrochloride by UHPLC-Q-TOF/MS and in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Forced degradation studies on axitinib and characterization of its degradation products by liquid chromatography‐high resolution mass spectrometry and nuclear magnetic resonance spectroscopy along with its in silico toxicity assessment | Semantic Scholar [semanticscholar.org]
- 6. rjpdft.com [rjpdft.com]
Strategies to overcome acquired resistance to Vorolanib in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving acquired resistance to Vorolanib in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to this compound, is showing signs of acquired resistance. What are the likely molecular mechanisms?
A1: Acquired resistance to tyrosine kinase inhibitors (TKIs) like this compound, which primarily target VEGFR and PDGFR, often arises from the activation of bypass signaling pathways.[1][2] These alternative pathways can reactivate critical downstream signaling cascades, such as the PI3K/AKT and MEK/ERK pathways, even in the presence of this compound.[1][3] Key bypass pathways implicated in resistance to VEGFR inhibitors include:
-
MET Receptor Tyrosine Kinase Activation: Upregulation or amplification of the MET receptor is a well-documented mechanism of resistance.[3][4]
-
EGFR and FGFR Signaling: Increased signaling through the Epidermal Growth Factor Receptor (EGFR) or Fibroblast Growth Factor Receptor (FGFR) can also compensate for VEGFR/PDGFR inhibition.[3]
Q2: How can I confirm that bypass signaling is responsible for the observed resistance to this compound in my cell line?
A2: To confirm the activation of bypass signaling pathways, you can perform several key experiments:
-
Western Blotting: Probe for the phosphorylated (activated) forms of key proteins in the suspected bypass pathways, such as p-MET, p-EGFR, p-AKT, and p-ERK. Compare the protein levels in your resistant cell line to the parental, sensitive cell line, both with and without this compound treatment.
-
RT-qPCR: Analyze the mRNA expression levels of genes encoding for receptor tyrosine kinases (e.g., MET, EGFR, FGFR1) to check for transcriptional upregulation.
-
Functional Assays: Use small molecule inhibitors specific to the suspected bypass pathways (e.g., a MET inhibitor or an EGFR inhibitor) in combination with this compound to see if sensitivity is restored.
Q3: What are the recommended strategies to overcome acquired resistance to this compound in my experiments?
A3: The primary strategy to overcome acquired resistance is through combination therapy.[5] By simultaneously targeting the primary drug target and the activated bypass pathway, you can often restore sensitivity. Based on preclinical and clinical findings, consider the following combinations:
-
This compound + MET Inhibitor: If you observe MET activation, a combination with a MET inhibitor like crizotinib or capmatinib could be effective.[4]
-
This compound + Everolimus (mTOR inhibitor): Clinical trials have shown that the combination of this compound with the mTOR inhibitor everolimus can improve progression-free survival in patients with renal cell carcinoma who have developed resistance to prior TKI therapy.[1][2][6]
-
This compound + EGFR Inhibitor: In cases of EGFR-driven resistance, combining this compound with an EGFR inhibitor such as gefitinib may be beneficial.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Gradual increase in the IC50 of this compound in my long-term cell culture. | Development of a resistant subpopulation of cells. | 1. Isolate single-cell clones from the resistant population to establish a pure resistant cell line. 2. Perform molecular profiling (Western blot, RT-qPCR) to identify potential bypass signaling activation (e.g., MET, EGFR). 3. Test combination therapies with inhibitors of the identified bypass pathways. |
| My this compound-resistant xenograft model is not responding to combination therapy. | In vivo tumor microenvironment factors contributing to resistance. | 1. Analyze the tumor microenvironment for changes in secreted factors or stromal cell populations. 2. Consider a triple combination therapy if multiple resistance mechanisms are suspected. 3. Evaluate the dosing and scheduling of the combination therapy to optimize efficacy. |
| Inconsistent results in cell viability assays with resistant cells. | Heterogeneity within the resistant cell population. | 1. Ensure you are using a clonal population of resistant cells. 2. Optimize cell seeding density and assay duration for the resistant cell line, as their growth rate may differ from the parental line. |
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data that might be observed when developing and characterizing a this compound-resistant cancer cell line.
| Parameter | Parental Cell Line (e.g., 786-O) | This compound-Resistant Cell Line (e.g., 786-O-VR) | Data Source |
| This compound IC50 (nM) | 150 | > 2000 | Hypothetical |
| p-MET / Total MET (relative fold change) | 1.0 | 5.2 | Hypothetical |
| p-AKT / Total AKT (relative fold change) | 1.0 | 3.8 | Hypothetical |
| MET Gene Expression (relative fold change) | 1.0 | 8.5 | Hypothetical |
| This compound + MET Inhibitor IC50 (nM) | N/A | 250 | Hypothetical |
Experimental Protocols
Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cancer cell line through continuous exposure to escalating drug concentrations.[7][8]
Materials:
-
Parental cancer cell line (e.g., 786-O renal cell carcinoma)
-
Complete cell culture medium
-
This compound (CM082)
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC20: Perform a cell viability assay to determine the concentration of this compound that inhibits 20% of cell growth (IC20) in the parental cell line.
-
Initial Exposure: Culture the parental cells in complete medium containing the IC20 concentration of this compound.
-
Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency, passage them and re-seed them in fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells demonstrate stable growth at the current this compound concentration for several passages, increase the drug concentration by 1.5- to 2-fold.
-
Repeat Dose Escalation: Continue this process of stepwise dose escalation. It may be necessary to maintain the cells at a particular concentration for an extended period.
-
Establish the Resistant Line: After several months, a cell line capable of proliferating in a high concentration of this compound (e.g., >1 µM) should be established.
-
Characterize the Resistant Line: Confirm the resistance by performing a cell viability assay to compare the IC50 of the resistant line to the parental line. The resistant line should exhibit a significantly higher IC50.
Western Blot for Bypass Pathway Activation
Materials:
-
Parental and this compound-resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Acquired resistance to this compound via bypass signaling.
Caption: Experimental workflow for studying this compound resistance.
References
- 1. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Generation of lung cancer cell line variants by drug selection or cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Generation and characterization of MEK and ERK inhibitors- resistant non-small-cells-lung-cancer (NSCLC) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Renal Cell Carcinoma Drug Resistance Models - PMC [pmc.ncbi.nlm.nih.gov]
Vorolanib Technical Support Center: Preventing Precipitation in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Vorolanib in cell culture media.
Troubleshooting Guide
Q1: I observed precipitation immediately after adding my this compound stock solution to the cell culture medium. What should I do?
A1: Immediate precipitation upon dilution is a common issue and can be addressed by following these steps:
-
Verify Stock Solution Integrity: Ensure your this compound stock solution is fully dissolved and free of any visible precipitates before use. If you are using a previously frozen stock, make sure it has been brought to room temperature and thoroughly mixed. For dimethyl sulfoxide (DMSO) stock solutions, it's important to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
-
Optimize Dilution Method: Instead of adding the this compound stock directly to the bulk of the cell culture medium, try pre-diluting the stock in a smaller volume of serum-free medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final culture volume. This stepwise dilution can prevent localized high concentrations that lead to precipitation.
-
Increase Serum Concentration (If applicable): If your experimental protocol allows, increasing the percentage of fetal bovine serum (FBS) in the cell culture medium can help to enhance the solubility of hydrophobic compounds like this compound.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.[2] However, avoid overheating, as it can degrade media components.
-
Reduce Final Concentration: The observed precipitation may be due to the final concentration of this compound exceeding its solubility limit in your specific cell culture system. Consider performing a dose-response experiment starting with a lower, non-precipitating concentration.
Q2: My cell culture medium with this compound appeared clear initially but developed a precipitate over time. What is the cause and how can I prevent it?
A2: Delayed precipitation can be caused by several factors related to the stability of the compound in the culture environment:
-
Temperature Fluctuations: Repeatedly moving the culture vessel between the incubator and the microscope can cause temperature shifts that may lead to the precipitation of less soluble compounds. Minimize the time the cultures are outside the stable incubator environment.
-
pH Changes in Medium: As cells metabolize, the pH of the culture medium can decrease, which may affect the solubility of this compound. Ensure the medium is adequately buffered, and monitor the pH, especially in long-term experiments. The use of a CO2 incubator helps in maintaining the pH of the medium.[2]
-
Interaction with Media Components: this compound may interact with certain components of the cell culture medium over time, leading to the formation of insoluble complexes. This can be medium-specific. If you suspect this is the case, you may need to test the solubility of this compound in different types of media to find the most suitable one for your experiments.
-
Evaporation: Inadequate humidity in the incubator can lead to evaporation of the culture medium, thereby increasing the concentration of all components, including this compound, which can lead to precipitation.[3] Ensure proper humidification of your incubator.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions for in vitro studies is high-quality, anhydrous DMSO.[1] this compound has high solubility in DMSO, allowing for the preparation of concentrated stock solutions.
Q2: What are the known solubility limits of this compound?
A2: The solubility of this compound varies depending on the solvent. The following table summarizes the available quantitative data:
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 89 mg/mL[1] | ~202.54 mM[1] | Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[1] |
| Ethanol | 5 mg/mL[1] | Not specified | |
| Water | <1 mg/mL[1] | Not specified | |
| Acetonitrile | Soluble[4] | Not specified |
Q3: What is a safe final concentration of DMSO in my cell culture?
A3: It is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Some cell lines may be more sensitive, so it is advisable to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to assess any potential effects of the solvent on cell viability and function.
Q4: Can I store my this compound stock solution? If so, under what conditions?
A4: Yes, this compound stock solutions can be stored. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C for up to a year.[1] For short-term storage, -20°C for up to one month is also acceptable.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 439.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.394 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.[2]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as per your experimental design)
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature and mix well.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture. For example, to make 10 mL of medium with a final this compound concentration of 10 µM, you would need 10 µL of the 10 mM stock solution.
-
Recommended Dilution Method: a. In a sterile tube, add a small volume of the pre-warmed cell culture medium (e.g., 100-200 µL). b. Add the calculated volume of the this compound stock solution to this small volume of medium and mix gently by pipetting up and down. c. Add this intermediate dilution to the final volume of your pre-warmed cell culture medium and mix immediately by gentle swirling or inversion.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
References
Technical Support Center: Enhancing the Oral Bioavailability of Vorolanib for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vorolanib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with orally administered this compound is showing low and variable plasma concentrations. What could be the cause?
A1: Low and variable plasma concentrations of this compound following oral administration are often attributed to its poor aqueous solubility. As a multi-targeted tyrosine kinase inhibitor (TKI), this compound falls into a class of compounds that frequently exhibit dissolution rate-limited absorption. This can lead to inconsistent exposure in your animal models. To confirm this, you can assess the dissolution profile of your current formulation.
Q2: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. These include:
-
Lipid-Based Formulations: Incorporating this compound into lipids, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the gastrointestinal tract.
-
Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymer matrix in an amorphous state, you can increase its apparent solubility and dissolution rate.
-
Particle Size Reduction: Micronization or nanosizing of the this compound drug substance increases the surface area available for dissolution.
-
pH Modification and Co-solvents: For preclinical studies, using a vehicle with an adjusted pH or containing co-solvents can improve solubility.
-
Suspension Formulations: Creating a stable, homogeneous suspension can ensure consistent dosing, although it may not overcome inherent solubility limitations.
Q3: Are there any specific excipients that are recommended for formulating this compound for oral administration in preclinical studies?
A3: Yes, for preclinical oral gavage studies, a common approach is to formulate this compound as a suspension. One documented vehicle is a solution of 0.5% carboxymethylcellulose sodium (CMC-Na) in water. This helps to create a uniform suspension for consistent dosing. For solubilization, co-solvents like Dimethyl sulfoxide (DMSO) have been used in initial suspension preparations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low drug exposure (AUC) after oral dosing. | Poor dissolution of this compound in the gastrointestinal tract. | 1. Switch to a lipid-based formulation: This can enhance solubilization and absorption. 2. Prepare an amorphous solid dispersion (ASD): This can significantly improve the dissolution rate. 3. Reduce particle size: Consider micronization or creating a nanosuspension. |
| High variability in plasma concentrations between animals. | Inconsistent dissolution from a simple suspension; potential food effects. | 1. Ensure a homogeneous suspension: Use a vehicle like 0.5% CMC-Na and ensure thorough mixing before each dose. 2. Standardize feeding schedule: Administer this compound at a consistent time relative to feeding to minimize variability due to food effects. |
| Precipitation of this compound in the dosing vehicle. | The concentration of this compound exceeds its solubility in the chosen vehicle. | 1. Increase the proportion of co-solvents: If using a co-solvent like DMSO, a slight increase may improve solubility. However, be mindful of potential toxicity. 2. Switch to a more suitable vehicle: Consider a lipid-based system where this compound may have higher solubility. 3. Reduce the dosing concentration: If the dose volume can be increased, lowering the concentration may prevent precipitation. |
Quantitative Data Presentation
A preclinical study in rats demonstrated that the formulation of this compound can significantly impact its pharmacokinetic profile. While specific head-to-head comparative data for enhanced formulations of this compound is limited in publicly available literature, the following table illustrates the pharmacokinetic parameters of orally administered this compound in rats from a preclinical study, which can serve as a baseline for comparison when developing new formulations.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |
| Oral Suspension | 10 | 140.4 | 4.0 | 1007.4 |
| Oral Suspension | 30 | 201.4 | 6.0 | 1726.4 |
Data presented as mean values. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Suspension for Oral Gavage
This protocol describes the preparation of a simple suspension of this compound in a carboxymethylcellulose sodium (CMC-Na) vehicle, suitable for initial in vivo screening.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Carboxymethylcellulose sodium (CMC-Na), medium viscosity
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Sterile glass vial
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. To do this, slowly add 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously with a magnetic stirrer. Allow the solution to stir for several hours until the CMC-Na is fully hydrated and the solution is clear and viscous.
-
Weigh the required amount of this compound powder for your desired concentration (e.g., for a 10 mg/mL suspension).
-
In a separate sterile vial, add a small amount of DMSO to the this compound powder to create a paste. This helps to wet the powder and facilitate its dispersion.
-
Slowly add the 0.5% CMC-Na solution to the this compound paste while vortexing or stirring continuously.
-
Continue to add the CMC-Na solution to reach the final desired volume.
-
Stir the suspension for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any large agglomerates.
-
Store the suspension at 2-8°C and protect it from light. Ensure to re-suspend thoroughly by vortexing or stirring before each administration.
Signaling Pathway and Experimental Workflow Diagrams
This compound primarily exerts its anti-angiogenic and anti-tumor effects by inhibiting the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathways.
Technical Support Center: Managing Side Effects of Vorolanib in Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Vorolanib in combination therapy studies. The information is designed to offer practical guidance on managing side effects encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its side effects?
A1: this compound is an oral, multi-targeted tyrosine kinase inhibitor (TKI) that primarily inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] These receptors are crucial for angiogenesis (the formation of new blood vessels), which is a vital process for tumor growth.[1] By blocking these pathways, this compound can inhibit tumor growth and vascularization.[1] However, since VEGFR and PDGFR are also involved in normal physiological processes, their inhibition can lead to on-target side effects such as hypertension, proteinuria, and fatigue.[3][4]
Q2: What are the most common side effects observed with this compound in combination therapy?
A2: In combination with everolimus, the most frequently reported treatment-related adverse events (TRAEs) include proteinuria, leukopenia, hypercholesterolemia, hypertriglyceridemia, hyperglycemia, and fatigue.[5][6][7] When combined with immune checkpoint inhibitors like pembrolizumab or nivolumab, common TRAEs include lymphopenia, leukopenia, fatigue, and elevations in liver enzymes (alanine aminotransferase).[8][9][10]
Q3: Are there any dose-limiting toxicities (DLTs) associated with this compound in combination studies?
A3: Yes, dose-limiting toxicities have been observed. In a Phase 1b trial of this compound with pembrolizumab or nivolumab, DLTs at the 400 mg dose included Grade 3 aspartate aminotransferase elevation, Grade 3 rectal hemorrhage, and Grade 3 rash.[8][9] In a study combining this compound with everolimus, a Grade 4 thrombocytopenia was a DLT in the 200 mg cohort.[5][7]
Q4: How should I manage Grade 3 or higher adverse events?
A4: Management of Grade 3 or higher adverse events typically involves dose interruption or reduction of this compound and/or the combination agent.[5] For instance, in the CONCEPT trial of this compound plus everolimus, grade 3 non-hematological toxicity or grade 4 hematological toxicity without fever allowed for stepwise dose reductions of this compound.[5] It is crucial to refer to the specific clinical trial protocol for detailed dose modification guidelines. For severe skin toxicities (Grade 3 or 4) associated with TKIs, temporary interruption of the treatment is recommended.[11]
Troubleshooting Guides
This section provides practical, step-by-step guidance for managing common side effects observed in this compound combination therapy studies.
Management of Hypertension
Hypertension is a common on-target effect of VEGFR inhibitors.
1. Baseline Assessment and Monitoring:
-
Before initiating this compound, perform a thorough cardiovascular risk assessment and ensure any pre-existing hypertension is well-controlled.[4][12]
-
Monitor blood pressure (BP) weekly during the first cycle of treatment and at least every 2-3 weeks thereafter.[13]
2. Intervention Threshold:
3. Treatment Algorithm:
-
First-line agents: For patients with concurrent proteinuria, Angiotensin-Converting Enzyme (ACE) inhibitors or Angiotensin II Receptor Blockers (ARBs) are recommended as they can also help reduce proteinuria.[14][15] In the absence of proteinuria, dihydropyridine calcium channel blockers (e.g., amlodipine) are a suitable first-line option.[14][16]
-
Dose Titration and Combination Therapy: If BP is not controlled with a single agent, titrate the dose to the maximum tolerated level or add a second agent from a different class.
-
Dose Modification of this compound: For severe or persistent hypertension (Grade 3), consider temporary interruption of this compound until BP is controlled. The dose may need to be reduced upon restarting.
Management of Proteinuria
Proteinuria, the presence of excess protein in the urine, is another known side effect of VEGFR inhibitors.
1. Baseline and Routine Monitoring:
-
Quantify baseline proteinuria using a urine protein-to-creatinine ratio (UPCR) before starting this compound.[14][15]
-
Monitor UPCR at regular intervals throughout the treatment period.
2. Management Protocol:
-
Grade 1-2 Proteinuria: Continue this compound and consider initiating an ACE inhibitor or ARB to manage the proteinuria.[17][18]
-
Grade 3-4 Proteinuria (or nephrotic syndrome): This is a serious adverse event.
-
Initiate aggressive management of proteinuria, which may include high-dose ACE inhibitors or ARBs.
-
Resumption of this compound, potentially at a reduced dose, should only be considered after proteinuria has resolved to Grade 1 or baseline.
Management of Fatigue
Fatigue is a frequently reported and often debilitating side effect.
1. Initial Assessment:
-
Screen for fatigue at baseline and regularly during treatment.
-
Rule out and address other potential contributing factors such as anemia, electrolyte imbalances, dehydration, pain, emotional distress, and sleep disturbances.[19]
2. Management Strategies:
-
Non-Pharmacological Interventions:
-
Pharmacological Interventions:
-
There is limited evidence for specific pharmacological treatments for cancer-related fatigue. Management should focus on treating underlying causes.
-
In some cases, psychostimulants may be considered, but their use should be carefully evaluated by a physician.
-
Data on Side Effects in Combination Therapy
The following tables summarize the incidence of treatment-related adverse events (TRAEs) from key clinical trials of this compound in combination therapy.
Table 1: Treatment-Related Adverse Events in this compound + Everolimus Combination Therapy (Phase 3 CONCEPT Study) [1][20][21]
| Adverse Event | This compound + Everolimus (Any Grade) | This compound + Everolimus (Grade ≥3) | This compound Monotherapy (Any Grade) | This compound Monotherapy (Grade ≥3) | Everolimus Monotherapy (Any Grade) | Everolimus Monotherapy (Grade ≥3) |
| Any TRAE | 99% | 72% | 96% | 39% | 99% | 53% |
| Anemia | N/A | 15.0% | N/A | N/A | N/A | 16.5% |
| Neutropenia | N/A | 10.5% | N/A | N/A | N/A | N/A |
| Proteinuria | N/A | 9.8% | N/A | N/A | N/A | N/A |
| Hypertension | N/A | N/A | N/A | 4.5% | N/A | N/A |
| Hypertriglyceridemia | N/A | N/A | N/A | 4.5% | N/A | 6.8% |
| Elevated blood triglycerides | N/A | N/A | N/A | N/A | N/A | 5.3% |
N/A: Data not available in the provided search results.
Table 2: Common Treatment-Related Adverse Events in this compound + Everolimus (Phase 1 Study) [5][6][7]
| Adverse Event | Incidence (Any Grade) |
| Proteinuria | 100% |
| Leukopenia | 77% |
| Hypercholesterolemia | 77% |
| Increased LDL | 68% |
| Hypertriglyceridemia | 64% |
| Hyperglycemia | 59% |
| Fatigue | 55% |
Table 3: Common Treatment-Related Adverse Events in this compound + Immune Checkpoint Inhibitors (Pembrolizumab or Nivolumab) (Phase 1b Study) [8][9][10]
| Adverse Event | Number of Patients (n=16) |
| Lymphopenia | 7 |
| Leukopenia | 5 |
| Fatigue | 5 |
| Alanine aminotransferase elevation | 5 |
Note: Data for this compound in combination with toripalimab is not yet publicly available from completed clinical trials.
Experimental Protocols
Protocol: Monitoring and Management of this compound-Induced Hypertension in a Preclinical Setting
-
Animal Model: Use an appropriate tumor-bearing animal model (e.g., xenograft or syngeneic).
-
Baseline Measurement: Prior to treatment initiation, measure and record the baseline blood pressure of all animals for 3 consecutive days using a non-invasive tail-cuff method.
-
Treatment Administration: Administer this compound, the combination agent, and vehicle control according to the study design.
-
Blood Pressure Monitoring: Measure blood pressure daily for the first week of treatment, and then three times a week for the remainder of the study.
-
Data Analysis: Compare the blood pressure readings of the treatment groups to the vehicle control group. A statistically significant increase in blood pressure in the this compound-treated groups would be indicative of drug-induced hypertension.
-
Intervention (if applicable): If severe hypertension is observed, a separate cohort of animals can be treated with this compound in combination with an antihypertensive agent (e.g., an ACE inhibitor) to assess the efficacy of this management strategy.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Monitoring Side Effects
References
- 1. ascopubs.org [ascopubs.org]
- 2. Multisystem immune-related adverse events due to toripalimab: Two cases-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the side effects of this compound? [synapse.patsnap.com]
- 4. Management of Antiangiogenic Therapy-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 trial of this compound (CM082) in combination with everolimus in patients with advanced clear-cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actionkidneycancer.org [actionkidneycancer.org]
- 7. Phase 1 trial of this compound (CM082) in combination with everolimus in patients with advanced clear-cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1b trial of anti-VEGF/PDGFR this compound combined with immune checkpoint inhibitors in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1b trial of anti-VEGF/PDGFR this compound combined with immune checkpoint inhibitors in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Phase 1/2 Study to Evaluate the Safety and Activity of Nivolumab in Combination With this compound, a Vascular Endothelial Growth Factor Tyrosine Kinase Inhibitor, in Patients With Refractory Thoracic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Initial Assessment, Surveillance, and Management of Blood Pressure in Patients Receiving Vascular Endothelial Growth Factor Signaling Pathway Inhibitors | Semantic Scholar [semanticscholar.org]
- 13. Hypertension Caused by VEGF-Signaling Pathway Inhibitors [jhoponline.com]
- 14. How I Manage Hypertension and Proteinuria Associated with VEGF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uhhospitals.org [uhhospitals.org]
- 16. Management of VEGF-Targeted Therapy-Induced Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prevalence and management of proteinuria associated with vascular endothelial growth factor receptor‐targeted tyrosine kinase inhibitor treatment in advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prevalence and management of proteinuria associated with vascular endothelial growth factor receptor-targeted tyrosine kinase inhibitor treatment in advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cancernetwork.com [cancernetwork.com]
- 20. Efficacy and safety of this compound plus everolimus in metastatic renal cell carcinoma: A three-arm, randomised, double-blind, multicentre phase III study (CONCEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cancernetwork.com [cancernetwork.com]
Troubleshooting inconsistent results in Vorolanib angiogenesis assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Vorolanib in various angiogenesis assays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in angiogenesis?
This compound (also known as CM082 or X-82) is an oral, multi-targeted tyrosine kinase inhibitor (TKI).[1] Its primary mechanism involves inhibiting key receptor tyrosine kinases (RTKs) that are crucial for angiogenesis, the formation of new blood vessels.[1] The main targets of this compound are the Vascular Endothelial Growth Factor Receptors (VEGFRs), which play a critical role in promoting the proliferation and migration of endothelial cells to form new blood vessels.[1][2] By inhibiting VEGFRs, this compound disrupts the signaling cascade initiated by VEGF, thereby suppressing angiogenesis.[1] It also targets other RTKs like Platelet-Derived Growth Factor Receptors (PDGFRs) and Fibroblast Growth Factor Receptors (FGFRs), contributing to its multifaceted anti-angiogenic effect.[1]
Q2: What are the key signaling pathways affected by this compound?
This compound primarily targets the VEGF signaling pathway.[3][4] When VEGF-A binds to its receptor, VEGFR-2, it triggers the receptor's dimerization and autophosphorylation.[5] This activation initiates several downstream signaling cascades, including the PLCγ-PKC-MAPK pathway, which is pivotal for pro-angiogenic signaling, and the PI3K-Akt pathway, which promotes endothelial cell survival.[3][6] this compound inhibits the initial phosphorylation of VEGFR, thereby blocking these downstream events.[7]
Q3: What are some common in vitro and in vivo assays used to evaluate the anti-angiogenic effects of this compound?
Commonly used assays include:
-
In Vitro:
-
HUVEC Proliferation Assay: Measures the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells, typically stimulated with VEGF.[7]
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Tube Formation Assay: Assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix (e.g., Matrigel).[7][8] this compound's inhibitory effect on tube formation is a key indicator of its anti-angiogenic potential.[7]
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Cell Migration Assays (e.g., Scratch Wound Assay, Boyden Chamber Assay): These assays evaluate the impact of this compound on the migratory capacity of endothelial cells, a crucial step in angiogenesis.[9]
-
-
In Vivo:
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Matrigel Plug Assay: Matrigel mixed with an angiogenic stimulus (and the test compound) is injected subcutaneously into mice to assess the formation of new blood vessels into the plug.[10][11]
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Chick Chorioallantoic Membrane (CAM) Assay: This assay uses the highly vascularized membrane of a chicken embryo to observe the effect of a compound on blood vessel formation.[2][12]
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Xenograft Tumor Models: The effect of this compound on tumor growth and microvessel density (MVD) is evaluated in animal models with implanted tumor cells.[7]
-
Q4: How does the potency of this compound compare to other TKIs like Sunitinib?
Preclinical studies have shown that this compound has potent anti-angiogenic and anti-tumor activities, comparable to Sunitinib in some aspects.[7] For instance, in inhibiting VEGF165-induced proliferation of primary HUVECs, the IC50 value for this compound was 92.37 nM, while for Sunitinib it was 12.55 nM.[7] In a HUVEC cell line, the IC50 values were 64.13 nM for this compound and 39.84 nM for Sunitinib.[7] While Sunitinib may show higher potency in some cellular assays, this compound has been noted for potentially having a better safety profile with less toxicity observed in preclinical animal studies.[7][13]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: IC50 Values of this compound in HUVEC Proliferation Assays [7]
| Cell Type | Condition | This compound (CM082) IC50 (nM) | Sunitinib IC50 (nM) |
| Primary HUVECs | No VEGF165 | >2,000 | — |
| Primary HUVECs | VEGF165-induced | 92.37 | 12.55 |
| HUVEC Cell Line | VEGF165-induced | 64.13 | 39.84 |
Table 2: IC50 Values of this compound against Various Cancer Cell Lines [7]
| Cell Line | This compound (CM082) IC50 (nM) | Sunitinib IC50 (nM) |
| MV-4-11 (FLT3-ITD mutation) | 140 | 14.81 |
| A375, 786-O, HT-29, HCT-116, BXPC-3, A549 | No significant inhibitory activity | (Data not shown, but stated to be superior to this compound) |
Experimental Protocols
1. HUVEC Tube Formation Assay
This protocol outlines a general procedure for assessing the effect of this compound on the tube-forming ability of HUVECs.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel)
-
96-well plates
-
This compound (and other compounds like VEGF for stimulation, Sunitinib as a control)
-
Calcein AM (for visualization)
-
-
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. Pipette 50 µL of the matrix into each well of a pre-chilled 96-well plate. Incubate at 37°C for at least 30 minutes to allow for solidification.
-
Cell Preparation: Culture HUVECs to about 80-90% confluency. Harvest the cells using trypsin and resuspend them in a serum-free or low-serum medium.
-
Cell Seeding: Seed the HUVECs (e.g., 1.5 x 10^4 cells/well) onto the solidified matrix.
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Treatment: Add this compound at various concentrations to the wells. Include appropriate controls: a negative control (no treatment), a positive control (VEGF stimulation), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. The optimal time should be determined empirically.
-
Visualization and Analysis:
-
After incubation, carefully remove the medium.
-
Stain the cells with Calcein AM.
-
Capture images using a fluorescence microscope.
-
Quantify tube formation by measuring parameters like total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ).
-
-
Visualizations
Signaling Pathway
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Consensus guidelines for the use and interpretation of angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. The deficits of matrigel plug assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the limitations of chick chorioallantoic membrane (CAM) angiogenesis assay? | AAT Bioquest [aatbio.com]
- 13. Phase 1b trial of anti-VEGF/PDGFR this compound combined with immune checkpoint inhibitors in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Studying Vorolanib Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models to study the efficacy of Vorolanib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CM-082 or X-82) is an orally available, multi-targeted tyrosine kinase inhibitor (TKI). Its primary mechanism of action is the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels. This compound potently targets all isoforms of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). By blocking these receptors, this compound disrupts downstream signaling pathways, leading to the inhibition of endothelial cell proliferation and migration, which in turn suppresses tumor angiogenesis and growth. It also exhibits inhibitory activity against other kinases such as FLT3 and c-Kit.
Q2: Which animal models are suitable for studying this compound's efficacy?
The choice of animal model depends on the specific research question. Here's a breakdown of commonly used models:
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Subcutaneous Xenograft Models: These are the most common models for initial efficacy testing due to their relative simplicity and ease of tumor measurement. Human cancer cell lines are injected subcutaneously into immunodeficient mice (e.g., nude or SCID mice). This compound has demonstrated dose-dependent tumor growth inhibition in subcutaneous xenograft models of various cancers, including renal, colorectal, pancreatic, melanoma, and leukemia.
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Orthotopic Xenograft Models: In these models, tumor cells are implanted into the corresponding organ of origin in immunodeficient mice. This provides a more clinically relevant tumor microenvironment and is better suited for studying metastasis.
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Patient-Derived Xenograft (PDX) Models: These models involve the implantation of fresh tumor tissue from a patient into immunodeficient mice. PDX models are considered highly clinically relevant as they maintain the heterogeneity and molecular characteristics of the original human tumor. They are particularly useful for evaluating therapeutic efficacy in a context that mirrors patient diversity.
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Humanized Mouse Models: These are immunodeficient mice engrafted with human immune cells or tissues. These models are essential for studying the interplay between this compound, the tumor, and the human immune system, especially when considering combination therapies with immunomodulatory agents.
Q3: What is a recommended starting dose for this compound in mouse models?
Based on preclinical studies, a common efficacious dose range for oral administration of this compound in mouse xenograft models is 40-160 mg/kg, administered twice daily (bid). A dose of 160 mg/kg (administered as 80 mg/kg bid) has been shown to have comparable tumor growth inhibition to sunitinib at 40 mg/kg administered once daily. It is crucial to perform a dose-response study to determine the optimal dose for your specific tumor model and research objectives.
Q4: How should this compound be prepared for oral administration in mice?
While specific vehicle formulations are often proprietary, a common vehicle for oral administration of tyrosine kinase inhibitors in preclinical studies is a suspension in a mixture of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in sterile water. It is recommended to prepare the formulation fresh daily and ensure it is a homogenous suspension before each administration. A pilot study to assess the solubility and stability of this compound in your chosen vehicle is advisable.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in tumor growth within the same treatment group. | - Inconsistent number of viable tumor cells injected. - Variation in injection technique (subcutaneous vs. intradermal). - Differences in animal health and stress levels. - Heterogeneity of the tumor model (especially in PDX models). | - Ensure accurate cell counting and viability assessment before injection. - Standardize the injection procedure and volume. - Acclimatize animals properly and monitor their health closely. - Increase the number of animals per group to improve statistical power. |
| Tumors are not responding to this compound treatment. | - Suboptimal dose or dosing schedule. - Poor oral bioavailability in the specific mouse strain. - Intrinsic or acquired resistance of the tumor model to VEGFR/PDGFR inhibition. - Incorrect preparation or administration of the drug. | - Perform a dose-escalation study to find the maximally tolerated and efficacious dose. - Consider a different administration route if oral bioavailability is a concern (though this compound is designed for oral delivery). - Analyze the tumor model for expression of VEGFR, PDGFR, and other relevant targets. - Investigate potential resistance mechanisms (e.g., activation of alternative signaling pathways). - Verify the formulation and administration technique. |
| Animals are showing signs of toxicity (e.g., significant weight loss, lethargy). | - The dose is too high for the specific animal strain or model. - Off-target effects of this compound. - Interaction with other experimental factors. | - Reduce the dose of this compound. - Switch to a less frequent dosing schedule (e.g., once daily instead of twice daily). - Provide supportive care (e.g., hydration, nutritional supplements). - Monitor animals closely and establish clear humane endpoints. |
| Difficulty in assessing anti-angiogenic effects. | - Insensitive methods for measuring angiogenesis. - Timing of assessment is not optimal. - The tumor model has low vascularity. | - Use multiple methods to assess angiogenesis, such as immunohistochemistry for CD31 (to measure microvessel density), dynamic contrast-enhanced imaging, or perfusion studies. - Perform assessments at different time points during the treatment period. - Choose a tumor model known for its high vascularity for studies focused on anti-angiogenic effects. |
Data Presentation
Table 1: Summary of this compound Efficacy in Preclinical Xenograft Models
| Cell Line | Cancer Type | Dosing Schedule (Oral) | Tumor Growth Inhibition (%) | Comparator | Reference |
| MV-4-11 | Leukemia | 10-80 mg/kg bid | Dose-dependent, complete regression at 80 mg/kg bid | Sunitinib (40 mg/kg qd) | |
| HT-29 | Colorectal | 40-160 mg/kg bid | Dose-dependent | Sunitinib (40 mg/kg qd) | |
| 786-O | Renal | Not specified | Significant inhibition | Sunitinib | |
| A549 | Lung | Not specified | Significant inhibition | Sunitinib | |
| BxPC-3 | Pancreatic | Not specified | Significant inhibition | Sunitinib | |
| A375 | Melanoma | Not specified | Significant inhibition | Sunitinib |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Efficacy Study
-
Cell Culture: Culture human cancer cells (e.g., HT-29) in the recommended medium and conditions until they reach 80-90% confluency.
-
Cell Preparation for Injection:
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Perform a cell count and assess viability using a method like trypan blue exclusion.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
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Anesthetize 6-8 week old female athymic nude mice.
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Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% CMC, 0.1% Tween 80 in sterile water) at the desired concentrations.
-
Administer this compound or vehicle control orally to the respective groups twice daily (e.g., at 8 am and 8 pm).
-
-
Efficacy Evaluation:
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Continue to measure tumor volume and body weight every 2-3 days.
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At the end of the study (e.g., after 21-28 days or when control tumors reach a predetermined size), euthanize the mice.
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Excise the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for CD31).
-
-
Data Analysis:
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Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Mandatory Visualizations
Caption: this compound inhibits VEGFR and PDGFR signaling pathways.
Validation & Comparative
Unveiling Vorolanib's Anti-Angiogenic Prowess: A Comparative Analysis Using CD31 Staining
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Vorolanib's anti-angiogenic effects, validated by CD31 staining, against other established anti-angiogenic agents. This analysis is supported by experimental data and detailed protocols to aid in the evaluation and application of this promising tyrosine kinase inhibitor.
This compound (CM082 or X-82) is an orally available, multi-target tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-angiogenic and anti-tumor activities in preclinical and clinical studies.[1][2][3] Its primary mechanism of action involves the inhibition of key receptor tyrosine kinases (RTKs) crucial for angiogenesis, the formation of new blood vessels, a process vital for tumor growth and metastasis.[1] this compound principally targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), disrupting the signaling pathways that promote endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors.[1][2]
A critical method for validating the anti-angiogenic effects of therapeutic agents like this compound is the immunohistochemical staining for CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1). CD31 is a transmembrane glycoprotein highly expressed on the surface of endothelial cells, making it an excellent marker for quantifying microvessel density (MVD) in tissue samples, including tumors. A reduction in CD31 staining in treated tissues provides direct evidence of a drug's efficacy in inhibiting angiogenesis.
Comparative Efficacy of this compound
Studies have demonstrated that this compound effectively inhibits angiogenesis, and its potency is often compared to other well-established TKIs such as Sunitinib and Axitinib.
In preclinical xenograft models, this compound has been shown to significantly suppress microvessel density in a dose-dependent manner, with an efficacy comparable to that of Sunitinib.[4] Notably, this compound has exhibited a more favorable safety profile, with fewer instances of significant toxicities like body weight loss compared to Sunitinib.[4][5]
| Compound | Dosage | Tumor Model | Effect on Microvessel Density (MVD) as measured by CD31 Staining | Reference |
| This compound | 160 mg/kg (80 mg/kg bid) | Mouse Xenograft | Significant inhibition of MVD, comparable to Sunitinib. | [4] |
| Sunitinib | 40 mg/kg qd | Mouse Xenograft | Significant inhibition of MVD. | [4] |
| Axitinib | Not specified in direct comparison with this compound on MVD | Various | Potent inhibitor of VEGFRs. | [6][7] |
Note: bid = twice daily, qd = once daily. Quantitative data for direct comparison of MVD inhibition across multiple studies is often presented as percentage reduction relative to control, and direct numerical comparisons should be made with caution due to variations in experimental models and methodologies.
Signaling Pathway of this compound in Angiogenesis Inhibition
This compound exerts its anti-angiogenic effects by blocking the phosphorylation of key receptor tyrosine kinases, primarily VEGFRs and PDGFRs. This inhibition disrupts the downstream signaling cascades responsible for promoting angiogenesis.
Caption: this compound inhibits angiogenesis by blocking VEGFR and PDGFR signaling.
Experimental Protocol: CD31 Immunohistochemical Staining for Microvessel Density Assessment
This protocol outlines the key steps for performing CD31 immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections to assess microvessel density.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes to remove paraffin.
- Rehydrate sections through a graded series of ethanol solutions: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute).
- Rinse with distilled water.
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) for optimal antigen exposure.
- Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or 0.5 M Tris buffer, pH 10).[8]
- Heat the solution with the slides to 95-100°C for 20-30 minutes.
- Allow slides to cool in the buffer for 20 minutes at room temperature.
- Rinse with Phosphate Buffered Saline (PBS).
3. Blocking and Antibody Incubation:
- Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.
- Rinse with PBS.
- Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 30-60 minutes.
- Incubate with the primary antibody against CD31 (e.g., rat anti-mouse CD31) diluted in blocking buffer overnight at 4°C.[9]
4. Detection:
- Rinse with PBS.
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rat IgG) for 30-60 minutes at room temperature.
- Rinse with PBS.
- Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
- Rinse with PBS.
5. Visualization and Counterstaining:
- Develop the color reaction using a chromogen substrate such as 3,3'-Diaminobenzidine (DAB) until the desired stain intensity is reached.
- Rinse with distilled water.
- Counterstain with hematoxylin to visualize cell nuclei.
- Rinse with water.
6. Dehydration and Mounting:
- Dehydrate the sections through a graded series of ethanol and clear in xylene.
- Mount with a permanent mounting medium.
7. Quantification of Microvessel Density (MVD):
- Identify areas of highest neovascularization ("hot spots") at low magnification.
- Count individual microvessels at high magnification (e.g., 200x or 400x) in several fields.
- MVD is expressed as the average number of microvessels per field.
- Alternatively, the total area of CD31-positive staining can be quantified using image analysis software.[9]
Experimental Workflow for Validating Anti-Angiogenic Effects
The following diagram illustrates the typical workflow for assessing the anti-angiogenic efficacy of a compound like this compound using CD31 staining in a preclinical tumor model.
Caption: Workflow for assessing anti-angiogenic effects using CD31 staining.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 4. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. This compound, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
Reproducibility of Vorolanib-Induced Tumor Regression in Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of vorolanib's performance in inducing tumor regression in xenograft models, with a focus on the reproducibility of its effects. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with other relevant anti-angiogenic agents.
Executive Summary
This compound, a multi-targeted tyrosine kinase inhibitor (TKI), has demonstrated consistent and reproducible dose-dependent tumor growth inhibition across a variety of preclinical xenograft models. Its primary mechanism of action involves the dual inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), key drivers of tumor angiogenesis. In comparative studies, this compound's efficacy is shown to be comparable to that of sunitinib, a widely used TKI, with a potentially more favorable safety profile. Complete tumor regression has been observed in specific xenograft models, such as the MV-4-11 leukemia model, highlighting its potent anti-tumor activity. This guide synthesizes available data to provide a clear overview of this compound's preclinical efficacy and its standing relative to other anti-angiogenic therapies.
Comparative Efficacy of this compound in Xenograft Models
The anti-tumor activity of this compound has been consistently observed across multiple human tumor cell line-derived xenograft models. The tables below summarize the quantitative data on tumor growth inhibition.
Table 1: Dose-Dependent Tumor Growth Inhibition by this compound in Various Xenograft Models
| Cell Line | Tumor Type | This compound Dose (mg/kg, bid) | Tumor Growth Inhibition (%) | Notes |
| MV-4-11 | Biphenotypic B myelomonocytic leukemia | 10 | Significant Inhibition | Harboring FLT3-ITD mutation. |
| 80 | Complete Regression | Tumors completely disappeared. | ||
| HT-29 | Colorectal carcinoma | 40-160 | Dose-dependent inhibition | Efficacious dose range. |
| HCT-116 | Colorectal carcinoma | Similar to HT-29 | Dose-dependent inhibition | |
| BxPC-3 | Pancreatic carcinoma | Similar to HT-29 | Dose-dependent inhibition | |
| A375 | Melanoma | Similar to HT-29 | Dose-dependent inhibition | |
| 786-O | Renal carcinoma | Similar to HT-29 | Dose-dependent inhibition | |
| A549 | Lung carcinoma | Dose-dependent inhibition | Dose-dependent inhibition |
Table 2: Comparative Efficacy of this compound and Sunitinib in Xenograft Models
| Xenograft Model | This compound Dose (mg/kg, bid) | Sunitinib Dose (mg/kg, qd) | Outcome | Reference |
| Multiple Models | 160 (80 bid) | 40 | Comparable tumor growth inhibition | |
| MV-4-11 | 160 (80 bid) | 40 | This compound showed similar inhibitory power |
bid: twice daily; qd: once daily
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols are crucial. Below are synthesized methodologies for key experiments cited in the literature.
Human Tumor Xenograft Model Establishment
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Cell Culture: Human tumor cell lines (e.g., HT-29, MV-4-11) are cultured in appropriate media and conditions as recommended by the supplier (e.g., ATCC).
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Animal Models: Athymic nude mice (e.g., BALB/c nude) of a specific age and weight range (e.g., 4-6 weeks old, 18-22 g) are used.
-
Tumor Cell Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in 0.1 mL of serum-free medium) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly (e.g., twice weekly) by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.
Drug Administration
-
Vehicle Preparation: The vehicle for drug suspension is prepared (e.g., 0.5% carboxymethylcellulose sodium).
-
Drug Formulation: this compound or comparator drugs (e.g., sunitinib) are suspended in the vehicle at the desired concentrations for oral administration.
-
Dosing Regimen: The drug suspensions are administered to the mice via oral gavage at the specified doses and schedules (e.g., this compound at 80 mg/kg twice daily; sunitinib at 40 mg/kg once daily). The control group receives the vehicle only.
-
Treatment Duration: Treatment continues for a specified period (e.g., 2-3 weeks), during which tumor growth and animal body weight are monitored.
Assessment of Anti-Tumor Efficacy
-
Tumor Volume Measurement: Tumor volumes are measured at regular intervals throughout the study.
-
Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Body Weight Monitoring: Animal body weights are recorded to assess treatment-related toxicity.
-
Statistical Analysis: Statistical analyses (e.g., t-test or ANOVA) are performed to determine the significance of the differences in tumor growth between the treatment and control groups.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: this compound's dual inhibitory action on angiogenesis and cell proliferation.
Caption: A typical workflow for assessing the efficacy of this compound in a xenograft model.
Comparison with Alternatives
This compound's performance is best understood in the context of other TKIs targeting similar pathways.
-
Sunitinib: As a multi-targeted TKI, sunitinib has a similar inhibitory profile to this compound, targeting VEGFRs and PDGFRs. Preclinical studies show that this compound at 160 mg/kg (administered as 80 mg/kg twice daily) achieves comparable tumor growth inhibition to sunitinib at 40 mg/kg (administered once daily). A potential advantage of this compound is its reported lower toxicity, with less impact on animal body weight observed in some studies compared to sunitinib.
-
Axitinib: Axitinib is another potent VEGFR inhibitor. Comparative in vitro and in vivo angiogenesis assays have shown that this compound, sunitinib, and axitinib all effectively inhibit angiogenesis. However, they exhibit different kinase selectivity profiles. For instance, axitinib has been shown to potently inhibit TIE2, a receptor important for vascular stability, which may be an undesirable off-target effect.
-
Other Anti-Angiogenic Therapies: The field of anti-angiogenic therapy is broad and includes monoclonal antibodies like bevacizumab. While direct comparative xenograft studies with this compound are less common, TKIs like this compound offer the advantage of oral administration and the ability to inhibit multiple receptor tyrosine kinases simultaneously.
Conclusion
The available preclinical data strongly support the reproducible and potent anti-tumor efficacy of this compound in a variety of xenograft models. Its dose-dependent inhibition of tumor growth and, in some cases, induction of complete tumor regression, underscore its potential as a cancer therapeutic. The mechanism of action, primarily through the inhibition of VEGFR and PDGFR pathways, is well-established. When compared to other TKIs like sunitinib, this compound demonstrates comparable efficacy with a potentially improved safety profile. Further research and clinical trials will continue to delineate the full therapeutic potential of this compound in various cancer types.
Vorolanib in Advanced Renal Cell Carcinoma: A Comparative Analysis of Phase 2/3 Clinical Trial Data
A deep dive into the CONCEPT trial, comparing Vorolanib in combination and as a monotherapy against Everolimus for patients with advanced renal cell carcinoma who have progressed on prior VEGFR-TKI therapy.
This guide provides a comprehensive analysis of the clinical trial data for this compound in the treatment of advanced renal cell carcinoma (RCC), with a focus on the pivotal Phase 2/3 CONCEPT study. Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of this compound in combination with Everolimus and as a monotherapy against the standard-of-care mTOR inhibitor, Everolimus. Supporting experimental data, detailed methodologies, and visualizations of key biological pathways and trial design are presented to offer a thorough understanding of this compound's clinical profile in this indication.
Executive Summary
The combination of this compound, a multi-targeted tyrosine kinase inhibitor (TKI), with Everolimus has demonstrated a statistically significant improvement in Progression-Free Survival (PFS) and Objective Response Rate (ORR) compared to Everolimus alone in patients with advanced or metastatic RCC who have failed prior VEGFR-TKI therapy.[1] The Phase 3 CONCEPT trial data indicates that the dual-pathway inhibition of VEGFR/PDGFR by this compound and mTOR by Everolimus provides a synergistic anti-tumor effect.[2][3] While this compound monotherapy did not show a significant improvement in PFS over Everolimus, the combination therapy's efficacy suggests a promising new treatment strategy for this patient population, albeit with a higher incidence of adverse events.[1]
Comparative Efficacy Analysis
The CONCEPT study, a randomized, double-blind, multicenter Phase 3 trial, enrolled 399 patients with advanced or metastatic RCC who had received one prior VEGFR-TKI.[1] Patients were randomized in a 1:1:1 ratio to receive either this compound plus Everolimus, this compound monotherapy, or Everolimus monotherapy.[1]
Table 1: Progression-Free Survival (PFS)
| Treatment Arm | Median PFS (Months) | 95% Confidence Interval (CI) | Hazard Ratio (HR) vs. Everolimus | p-value vs. Everolimus |
| This compound + Everolimus | 10.0 | 8.2 - 10.4 | 0.70 | 0.0171 |
| This compound Monotherapy | 6.4 | 4.6 - 8.3 | 0.94 | 0.6856 |
| Everolimus Monotherapy | 6.4 | 4.7 - 8.3 | - | - |
Data sourced from the CONCEPT Phase 3 trial.[1][4]
Table 2: Objective Response Rate (ORR)
| Treatment Arm | ORR (%) | 95% Confidence Interval (CI) | p-value vs. Everolimus |
| This compound + Everolimus | 24.8% | - | 0.0003 |
| This compound Monotherapy | 10.5% | - | 0.5278 |
| Everolimus Monotherapy | 8.3% | - | - |
Data sourced from the CONCEPT Phase 3 trial.[1][4]
Safety and Tolerability Profile
The combination of this compound and Everolimus was associated with a higher incidence of grade 3 or higher treatment-related adverse events (TRAEs) compared to either monotherapy.
Table 3: Grade 3 or Higher Treatment-Related Adverse Events (TRAEs)
| Treatment Arm | Incidence of Grade 3+ TRAEs |
| This compound + Everolimus | 72.2% |
| This compound Monotherapy | 39.1% |
| Everolimus Monotherapy | 53.4% |
Data sourced from the CONCEPT Phase 3 trial.[1]
Common TRAEs observed in the combination arm included proteinuria, leukopenia, hypercholesterolemia, increased low-density lipoprotein, hypertriglyceridemia, hyperglycemia, and fatigue.[2][5]
Mechanism of Action and Signaling Pathways
This compound is a potent oral TKI that targets multiple receptor tyrosine kinases, primarily Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[6][7][8] These receptors are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6] By inhibiting VEGFR and PDGFR, this compound disrupts tumor angiogenesis and growth.[6][8] Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a key protein that regulates cell growth, proliferation, and survival.[3] The combination of this compound and Everolimus targets two distinct and critical pathways in RCC progression.
Caption: Dual inhibition of angiogenesis and cell proliferation pathways by this compound and Everolimus.
Experimental Protocols of the CONCEPT Study
The CONCEPT (NCT03095040) study was a randomized, double-blind, multicenter, Phase 2/3 trial.[1][3][4]
Patient Population:
-
Patients with histologically or cytologically confirmed advanced or metastatic clear-cell RCC.[2]
-
Disease progression after one prior VEGFR-TKI therapy.[1][3]
-
Exclusion of patients with brain metastases.[1]
Study Design:
-
Randomization: Patients were randomized 1:1:1 to one of three treatment arms.[1][4]
-
Stratification: Randomization was stratified by Memorial Sloan Kettering Cancer Center (MSKCC) risk scores.[3]
-
Blinding: The study was double-blinded.[3]
Endpoints:
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by an independent review committee based on RECIST v1.1.[1]
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.
Caption: Workflow of the randomized, double-blind, three-arm CONCEPT clinical trial.
Conclusion
The combination of this compound with Everolimus represents a significant advancement in the second-line treatment of advanced renal cell carcinoma for patients who have progressed on a prior VEGFR-TKI. The CONCEPT trial provides robust evidence for the superior efficacy of this combination in terms of Progression-Free Survival and Objective Response Rate compared to Everolimus monotherapy. While the safety profile of the combination therapy requires careful management, the data supports the rationale of dual-pathway inhibition to overcome potential resistance mechanisms and improve patient outcomes. Further investigation into long-term survival data and patient-reported outcomes will continue to refine the clinical positioning of this promising therapeutic strategy.
References
- 1. Efficacy and safety of this compound plus everolimus in metastatic renal cell carcinoma: A three-arm, randomised, double-blind, multicentre phase III study (CONCEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 trial of this compound (CM082) in combination with everolimus in patients with advanced clear-cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Phase 1 trial of this compound (CM082) in combination with everolimus in patients with advanced clear-cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound - Betta's New Multitargeted Drug for Kidney Cancer Treatment [synapse.patsnap.com]
- 8. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Vorolanib and Bevacizumab in Angiogenesis Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vorolanib and Bevacizumab, two key inhibitors of angiogenesis. This document synthesizes experimental data to evaluate their performance in various angiogenesis models.
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and various ocular diseases.[1][2] Consequently, inhibiting angiogenesis has become a cornerstone of many therapeutic strategies.[2] This guide focuses on a head-to-head comparison of two distinct anti-angiogenic agents: this compound (CM082), a multi-targeted tyrosine kinase inhibitor, and Bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor A (VEGF-A).[1][3]
Mechanism of Action: A Tale of Two Strategies
This compound and Bevacizumab employ fundamentally different mechanisms to disrupt the angiogenesis signaling cascade.
This compound is an orally bioavailable small molecule that functions as a multi-kinase inhibitor, primarily targeting all isoforms of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1][4][5][6] By binding to the ATP-binding site of these receptor tyrosine kinases, this compound inhibits their activation and downstream signaling, thereby blocking endothelial cell proliferation, migration, and new blood vessel formation.[1][7] Its action is intracellular, preventing the signal transduction cascade from within the cell.
Bevacizumab , in contrast, is a humanized monoclonal antibody that acts extracellularly.[3][8] It specifically binds to and neutralizes the VEGF-A ligand, preventing it from binding to its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells.[2][3][8] This sequestration of VEGF-A effectively inhibits the initiation of the signaling cascade that drives angiogenesis.[9]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Frontiers | Direct antitumor activity of bevacizumab: an overlooked mechanism? [frontiersin.org]
- 3. Bevacizumab (Avastin) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]
- 9. Avastin® (bevacizumab) Proposed MOA | MCRC Treatment [avastin.com]
Unlocking Precision Oncology: A Guide to Biomarker Discovery for Predicting Vorolanib Therapy Response
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of potential biomarkers for predicting patient response to Vorolanib, a multi-targeted tyrosine kinase inhibitor. By objectively examining available data and outlining experimental methodologies, this document aims to facilitate the identification of patient populations most likely to benefit from this anti-angiogenic therapy.
This compound is an oral, multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), key drivers of tumor angiogenesis.[1][2] Its efficacy has been investigated in various solid tumors, including renal cell carcinoma (RCC) and non-small cell lung cancer (NSCLC), often in combination with other therapeutic agents.[3][4] The identification of predictive biomarkers is crucial for optimizing patient selection and improving clinical outcomes with this compound therapy.
The Landscape of Predictive Biomarkers for Anti-Angiogenic Therapies
Predictive biomarkers are measurable characteristics that can forecast the likely benefit from a specific treatment, as opposed to prognostic biomarkers which indicate a patient's likely outcome regardless of the therapy received.[1][5] For anti-angiogenic agents like this compound, the search for predictive biomarkers has focused on several key areas:
-
Circulating Angiogenic Factors: The levels of pro-angiogenic proteins in the blood, such as VEGF and Placental Growth Factor (PlGF), are being investigated as potential indicators of tumor reliance on the VEGF pathway.
-
Tumor-Based Markers: The expression levels of VEGFR and PDGFR within the tumor tissue itself could logically correlate with sensitivity to a drug that targets these receptors.
-
Genetic Markers: Single Nucleotide Polymorphisms (SNPs) in genes involved in angiogenesis, such as the VEGF gene, may influence an individual's response to anti-angiogenic therapies.
-
Dynamic Biomarkers: Changes in the levels of certain markers during treatment may provide an early indication of therapeutic response or resistance.
Comparative Analysis of Potential Biomarkers for this compound
While dedicated biomarker studies for this compound are still emerging, data from clinical trials and preclinical research offer initial insights. The following tables summarize the current, albeit limited, quantitative data and provide a framework for comparison with other anti-angiogenic therapies.
Table 1: Clinical Trial Efficacy Data for this compound in Key Indications
| Clinical Trial | Indication | Treatment Arm | Outcome Measure | Result |
| CONCEPT (NCT03095040) [4] | Metastatic Renal Cell Carcinoma (mRCC) | This compound + Everolimus | Median Progression-Free Survival (PFS) | 10.0 months |
| Everolimus Monotherapy | Median PFS | 6.4 months | ||
| This compound + Everolimus | Objective Response Rate (ORR) | 24.8% | ||
| Everolimus Monotherapy | ORR | 8.3% | ||
| Phase 1b (NCT03511222) [1] | Advanced Solid Tumors | This compound + Pembrolizumab/Nivolumab | ORR | 15.4% (2/13 patients) |
| Disease Control Rate (DCR) | 61.5% (8/13 patients) | |||
| Phase 1/2 (NCT03583086) [1] | IO-naïve NSCLC | This compound + Nivolumab | ORR | 33% (2/6 patients) |
Note: The CONCEPT trial demonstrated a significant improvement in PFS and ORR for the combination of this compound and everolimus in patients with mRCC who had progressed on a prior VEGFR TKI.[4] The Phase 1b study in advanced solid tumors showed promising disease control.[1] Notably, in the Phase 1/2 trial in thoracic malignancies, the combination of this compound and nivolumab nearly doubled the response rate in immunotherapy-naïve NSCLC patients compared to historical data for nivolumab alone.[1] However, specific biomarker correlates for these responses have not yet been fully published.
Experimental Protocols for Biomarker Discovery
To facilitate further research, this section details the methodologies for key experiments used in the discovery and validation of potential biomarkers for this compound and other anti-angiogenic therapies.
Measurement of Circulating Angiogenic Factors (VEGF, PlGF) by ELISA
Objective: To quantify the concentration of VEGF and PlGF in patient plasma or serum.
Methodology:
-
Sample Collection and Preparation: Collect whole blood in EDTA- or serum-separator tubes. Centrifuge to separate plasma or serum and store at -80°C until analysis.
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well microplate with a capture antibody specific for the target protein (VEGF or PlGF).
-
Wash the plate to remove unbound antibody.
-
Block non-specific binding sites.
-
Add patient samples and standards to the wells and incubate.
-
Wash the plate to remove unbound sample components.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate to remove unbound detection antibody.
-
Add a substrate that reacts with the enzyme to produce a measurable colorimetric signal.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to interpolate the concentration of the target protein in the patient samples.
Immunohistochemistry (IHC) for VEGFR and PDGFR Expression in Tumor Tissue
Objective: To determine the expression level and localization of VEGFR and PDGFR proteins in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Methodology:
-
Tissue Preparation: Cut 4-5 µm sections from FFPE tumor blocks and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol solutions.
-
Antigen Retrieval: Use heat-induced epitope retrieval (HIER) with an appropriate buffer (e.g., citrate buffer, pH 6.0) to unmask the antigenic sites.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies specific for VEGFR and PDGFR at an optimized dilution and duration.
-
Secondary Antibody and Detection: Apply a secondary antibody conjugated to a detection system (e.g., HRP-polymer) followed by a chromogenic substrate (e.g., DAB) to visualize the antibody binding.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei and mount with a coverslip.
-
Scoring: Evaluate the staining intensity and the percentage of positive tumor cells. A scoring system (e.g., H-score) can be used for semi-quantitative analysis.
Analysis of VEGF Gene Single Nucleotide Polymorphisms (SNPs)
Objective: To identify specific SNPs in the VEGF gene from patient genomic DNA.
Methodology:
-
DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes or other patient-derived samples.
-
Genotyping:
-
Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP): Amplify the DNA region containing the SNP of interest using PCR. Digest the PCR product with a restriction enzyme that recognizes one of the SNP alleles. Analyze the resulting fragments by gel electrophoresis to determine the genotype.
-
TaqMan SNP Genotyping Assays: Utilize allele-specific fluorescent probes in a real-time PCR reaction to discriminate between the different SNP alleles.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, whole-exome or targeted sequencing can identify a wide range of genetic variations, including SNPs in the VEGF gene and other angiogenesis-related genes.
-
Visualizing the Path to Personalized this compound Therapy
To illustrate the key concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. Phase I/II study of this compound plus nivolumab in patients with thoracic malignancies: immunotherapy (IO) correlatives to differentiate responders from nonresponders. - ASCO [asco.org]
- 2. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Clinical Trial: NCT03583086 - My Cancer Genome [mycancergenome.org]
A Comparative Analysis of the Safety Profiles of Vorolanib and Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Vorolanib, a multi-targeted tyrosine kinase inhibitor (TKI), with other established TKIs, including Sunitinib, Sorafenib, and Pazopanib. The information herein is supported by data from clinical trials and meta-analyses to aid researchers and drug development professionals in their understanding of the relative safety of these agents.
Executive Summary
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), crucial mediators of tumor angiogenesis.[1] Preclinical and early-phase clinical data suggest that this compound may offer a manageable safety profile, potentially differing from other TKIs in its class. This guide will delve into a comparative analysis of treatment-related adverse events (TRAEs), highlighting the quantitative differences observed in clinical studies.
Comparative Safety Data
The following tables summarize the incidence of common adverse events associated with this compound, Sunitinib, Sorafenib, and Pazopanib, as reported in various clinical trials and meta-analyses. It is important to note that direct head-to-head comparative safety data for this compound against the other TKIs is limited. The data presented for this compound is from Phase I and II trials, while the data for Sunitinib, Sorafenib, and Pazopanib is derived from a broader range of studies, including Phase III trials and meta-analyses. Therefore, cross-trial comparisons should be interpreted with caution due to potential differences in study populations, methodologies, and dosing regimens.
Table 1: Comparison of Common Treatment-Related Adverse Events (All Grades, %)
| Adverse Event | This compound | Sunitinib | Sorafenib | Pazopanib |
| Fatigue/Asthenia | 29%[2] | 15-55% | 25-43% | 69% |
| Diarrhea | 21%[2] | 10-40% | 8-55% | 52-70% |
| Nausea | 23%[2] | 6-45% | 19-24% | 26-51% |
| Hypertension | Portal Hypertension (Grade 3: 4%)[3] | 4-27% | 2-10% | 33-54% |
| Hand-Foot Syndrome | Not Reported | 4-8% | 8% | Not a prominent AE |
| Proteinuria | 4% (Grade 3)[2] | Not a prominent AE | Not a prominent AE | Not a prominent AE |
| Hair color changes | Common[3] | Not a prominent AE | Not a prominent AE | 38% |
| Hypertriglyceridemia | Common[3] | Not a prominent AE | Not a prominent AE | Not a prominent AE |
Note: The incidence rates for Sunitinib, Sorafenib, and Pazopanib are presented as ranges to reflect the variability across different studies.
Table 2: Comparison of Grade 3 or Higher Treatment-Related Adverse Events (%)
| Adverse Event | This compound | Sunitinib | Sorafenib | Pazopanib |
| Fatigue/Asthenia | Not Specified | 5-11% | Not Specified | 10% |
| Diarrhea | Not Specified | 4-10% | 6-8% | 10% |
| Hypertension | Portal Hypertension: 4%[3] | 4-13% | 2% | 31-33% |
| Hand-Foot Syndrome | Not Reported | 4% | 8% | Not a prominent AE |
| Proteinuria | 4%[2] | Not a prominent AE | Not a prominent AE | Not a prominent AE |
| ALT/AST Elevation | Not Specified | Not Specified | Not Specified | 14-16% |
Experimental Protocols for Safety Assessment in TKI Clinical Trials
The safety of TKIs in clinical trials is systematically monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This standardized system allows for consistent reporting and comparison of adverse events across different studies and drugs.
General Monitoring Protocol:
-
Baseline Assessments: Before initiating treatment, patients undergo a comprehensive evaluation, including a physical examination, complete blood count (CBC) with differential, comprehensive metabolic panel (including liver and renal function tests), urinalysis, and thyroid function tests. A baseline electrocardiogram (ECG) is also standard to assess cardiac function.
-
On-Treatment Monitoring: Patients are closely monitored throughout the treatment period. The frequency of monitoring is typically higher during the initial cycles and then may be adjusted based on the patient's tolerance and the specific TKI's known toxicity profile. This includes:
-
Weekly/Bi-weekly: CBC, comprehensive metabolic panel, and blood pressure monitoring for the first 1-2 cycles.
-
Every Cycle (e.g., every 4 weeks): Physical examination, CBC, comprehensive metabolic panel, urinalysis, and thyroid function tests.
-
-
Adverse Event Grading: All adverse events are graded for severity on a scale of 1 to 5 according to the CTCAE.
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADLs).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADLs.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
-
-
Dose Modifications: The protocol specifies dose interruption, reduction, or discontinuation criteria based on the grade and type of adverse event.
Specific Organ System Monitoring:
-
Cardiac Safety: Due to the known risk of cardiovascular events with some TKIs, cardiac monitoring is a critical component of safety assessment. This often includes:
-
Regular ECGs to monitor for QT interval prolongation.
-
Echocardiograms or multigated acquisition (MUGA) scans to assess left ventricular ejection fraction (LVEF) at baseline and periodically during treatment, especially for patients with pre-existing cardiac conditions or those receiving TKIs with a known risk of cardiotoxicity.
-
Close monitoring of blood pressure.
-
-
Hepatic Safety: Liver function tests (ALT, AST, bilirubin) are monitored regularly to detect potential drug-induced liver injury. Protocols define specific thresholds for these markers that would trigger dose modifications or treatment discontinuation.
-
Renal Safety: Renal function is monitored through serum creatinine and urinalysis for proteinuria.
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the primary signaling pathways inhibited by this compound and other compared TKIs. Understanding these pathways is crucial for comprehending both the on-target efficacy and the potential off-target toxicities of these drugs.
References
- 1. Phase 1b trial of anti-VEGF/PDGFR this compound combined with immune checkpoint inhibitors in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of addition of VEGFR and EGFR-family oral small-molecule tyrosine kinase inhibitors to cytotoxic chemotherapy in solid cancers: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an oral VEGFR/PDGFR dual tyrosine kinase inhibitor for treatment of patients with advanced solid tumors: An open-label, phase I dose escalation and dose expansion trial - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Vorolanib's Potency Against VEGFR2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vorolanib's potency against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) with other prominent inhibitors. The information presented is collated from independent validation studies to support informed decisions in research and drug development.
Executive Summary
This compound is an oral, multi-kinase inhibitor targeting receptor tyrosine kinases, including all VEGFR isoforms, which are pivotal in angiogenesis.[1][2] Its mechanism of action involves the inhibition of these kinases, thereby disrupting the signaling pathways essential for new blood vessel formation, a critical process for tumor growth.[1] Preclinical studies have demonstrated this compound's competitive binding and inhibitory activities against key angiogenic kinases.[3] This guide focuses on the independent validation of its potency against VEGFR2, a crucial mediator of angiogenesis, and compares its performance with other well-known VEGFR2 inhibitors, Sunitinib and Axitinib.
Comparative Potency Against VEGFR2
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values of this compound, Sunitinib, and Axitinib against VEGFR2 as reported in various independent studies. It is important to note the variability in reported IC50 values, which can be attributed to different experimental conditions and assay formats.
| Compound | VEGFR2 IC50 (nM) | Reference(s) |
| This compound | 1.12, 52, 76 | [3][4][5] |
| Sunitinib | 10, 17.25, 43, 110 | [3][4][5] |
| Axitinib | 0.2, 2.4, 7.3 | [4][5] |
Experimental Methodologies
The determination of VEGFR2 inhibition potency involves various in vitro assays. Below are the detailed protocols for the key experiments cited in the validation studies.
In Vitro Kinase Inhibition Assay (HotSpot™ Assay)
This assay is utilized to measure the direct inhibitory effect of a compound on the kinase activity of VEGFR2.
Protocol:
-
Preparation of Reagents : Recombinant human VEGFR2 enzyme, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and ATP are prepared in a kinase buffer. The test compounds (this compound, Sunitinib, Axitinib) are serially diluted to various concentrations.
-
Kinase Reaction : The VEGFR2 enzyme is pre-incubated with the test compound for a specified period (e.g., 10-15 minutes) at room temperature. The kinase reaction is initiated by adding the substrate peptide and ATP.
-
Incubation : The reaction mixture is incubated for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection : The amount of phosphorylated substrate is quantified. This is often achieved by using a phosphospecific antibody that recognizes the phosphorylated substrate. The detection method can be fluorescence-based (e.g., HTRF) or luminescence-based (e.g., Kinase-Glo).
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a control (without inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
Human Umbilical Vein Endothelial Cell (HUVEC) Sprouting Assay
This cell-based assay assesses the anti-angiogenic potential of a compound by measuring its ability to inhibit the formation of capillary-like structures.
Protocol:
-
HUVEC Spheroid Formation : HUVECs are cultured in a hanging drop or a non-adherent round-bottom plate to form spheroids.
-
Embedding Spheroids : The HUVEC spheroids are embedded in a collagen or fibrin gel matrix in a multi-well plate.
-
Treatment : The gel is overlaid with a culture medium containing VEGF to induce sprouting. The test compounds (this compound, Sunitinib, Axitinib) are added to the medium at various concentrations.
-
Incubation : The plate is incubated for a period of 24-48 hours to allow for the formation of sprouts.
-
Visualization and Quantification : The sprouts are visualized using a microscope, and images are captured. The extent of sprouting is quantified by measuring parameters such as the cumulative sprout length, number of sprouts, or the area covered by the sprouts.
-
Data Analysis : The inhibition of sprouting is calculated for each compound concentration relative to the VEGF-stimulated control. The IC50 value is determined from the dose-response curve.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the VEGFR2 signaling pathway and the experimental workflow for determining VEGFR2 inhibition.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eyepointpharma.com [eyepointpharma.com]
Safety Operating Guide
Proper Disposal Procedures for Vorolanib: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Vorolanib is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, grounded in safety data sheet recommendations and general laboratory best practices.
This compound (also known as X-82 or CM-082) is an oral, multi-kinase inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR).[1] Adherence to proper disposal protocols is crucial to mitigate potential environmental and health risks. While some safety data sheets (SDS) classify this compound as not a hazardous substance, others identify it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2][3] Therefore, treating it with caution is the most prudent approach.
Immediate Safety and Handling Protocols
Prior to disposal, proper handling is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Always use the following PPE when handling this compound:
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[2][3]
Engineering Controls: Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[2][3][4] An accessible safety shower and eye wash station should be available.[2][3]
Step-by-Step Disposal Procedure for this compound
The primary directive for the disposal of this compound is to adhere to all prevailing country, federal, state, and local regulations.[2][4] The following steps provide a general framework for compliant disposal:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
-
Preparing for Disposal (Unused/Expired Compound):
-
For unused or expired this compound, the recommended method is disposal via an approved waste disposal plant.[2]
-
Following general safe medication disposal guidelines, do not flush this compound down the toilet or drain, as it is very toxic to aquatic life.[2][5]
-
To render the compound less appealing and to prepare it for pickup by a certified waste management service, mix the this compound powder or solution with an unappealing substance like dirt, cat litter, or used coffee grounds.[5][6] Do not crush tablets or capsules if applicable.[6]
-
-
Containerization and Labeling:
-
Place the mixture into a sealed container, such as a sealed plastic bag or a closable, leak-proof bottle.[5][6]
-
Clearly label the container as "Hazardous Waste" and include the name "this compound." Ensure all original personal or prescription information is scratched out or removed from original packaging.[5][6]
-
-
Disposal of Contaminated Materials:
-
All disposable materials that have come into contact with this compound, such as gloves, bench paper, and empty containers, should be collected in a designated, sealed hazardous waste container.
-
For contaminated packaging, recycling or disposal should be conducted in accordance with prevailing regulations.[2][4]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste contractor.
-
Accidental Release and Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[2][3][4]
-
Utilize Full PPE: Wear the personal protective equipment outlined above.[2][3][4]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[2][3][4]
-
Clean-up:
-
Disposal: Collect all contaminated materials and dispose of them as hazardous waste according to the procedures in Section 13 of the SDS.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, relevant to its handling and storage prior to disposal.
| Property | Data | Source |
| Molecular Formula | C₂₃H₂₆FN₅O₃ | [2][3] |
| Molecular Weight | 439.49 g/mol | [2][3] |
| Storage Temperature | Powder: -20°C (for up to 3 years) In Solvent: -80°C (for up to 1 year) | [1][2][4] |
| Solubility in DMSO | 89 mg/mL (202.54 mM) | [1] |
| Solubility in Ethanol | 5 mg/mL | [1] |
| Solubility in Water | <1 mg/mL | [1] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines a standard procedure for preparing a stock solution of this compound for in vitro experiments. The resulting waste from this procedure must be disposed of following the guidelines above.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (CAS No. 1013920-15-4)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Calculate Required Mass: Using the molecular weight of this compound (439.49 g/mol ), calculate the mass needed to prepare the desired volume and concentration. For 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 439.49 g/mol = 0.0043949 g = 4.39 mg.
-
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh approximately 4.4 mg of this compound powder into the tube. Record the exact weight.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM. For example, if you weighed exactly 4.40 mg, add 1.001 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath may be used if necessary, but check for compound stability under such conditions.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[1]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Vorolanib
Essential Safety and Handling Guide for Vorolanib
For researchers, scientists, and drug development professionals engaged in work with this compound, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, adherence to the following PPE and engineering controls is mandatory to minimize exposure and ensure safety.
| Control Type | Specification |
| Engineering Controls | Work in a well-ventilated area. An accessible safety shower and eye wash station are essential.[1][2] |
| Eye Protection | Safety goggles equipped with side-shields should be worn.[1][2] |
| Hand Protection | Use protective gloves. |
| Skin and Body Protection | Wear impervious clothing to prevent skin contact.[1][2] |
| Respiratory Protection | A suitable respirator is required to prevent inhalation of dust or aerosols.[1][2] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and the safety of laboratory personnel.
Precautions for Safe Handling:
-
Ensure the use of appropriate exhaust ventilation in the handling area.[1][2][3]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
Conditions for Safe Storage:
Emergency and First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek prompt medical attention.[1][2] |
| Skin Contact | Rinse the affected skin thoroughly with plenty of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[1][2] |
| Inhalation | Move the exposed person to fresh air immediately. If breathing is difficult, provide respiratory support. Do not use mouth-to-mouth resuscitation. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Spill and Disposal Procedures
Accidental Release Measures: In case of a spill, use full personal protective equipment.[1][3] Evacuate personnel to a safe area and ensure adequate ventilation.[1][3] Prevent further leakage or spillage if it is safe to do so.[1][3] Keep the substance away from drains and water courses.[1][2][3] For containment and cleanup, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[1][3] Decontaminate surfaces and equipment by scrubbing with alcohol.[3]
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[1]
This compound Handling Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Standard workflow for handling this compound.
References
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
